Methanethiol
Description
Historical Perspectives on Methanethiol Research
The study of thiols, formerly known as mercaptans, has a history that extends back to the 19th century. While specific early discovery details of this compound are not extensively documented in readily available sources, the broader class of thiols has been a subject of scientific inquiry for a considerable time. The term "mercaptan" was coined due to their ability to react with mercury. Early research on thiols laid the groundwork for understanding their chemical properties and reactivity. techconnect.org A significant milestone in the application of thiol chemistry was the development of self-assembled monolayers (SAMs) on gold surfaces, a technique first reported by Nuzzo and Allara in 1983, which has since become a fundamental tool in surface science and nanotechnology. techconnect.org The systematic study of simple thiols like this compound has been crucial for advancing our understanding of organosulfur chemistry.
Significance of this compound in Contemporary Chemical and Biological Systems
This compound is a compound of considerable importance, playing multifaceted roles in global elemental cycles, industrial processes, and fundamental biological pathways.
This compound is a key intermediate in the global sulfur cycle. caister.comfrontiersin.orgnih.gov It is produced in various environments, including marine and terrestrial ecosystems, through the microbial degradation of other significant sulfur compounds like dimethylsulfoniopropionate (DMSP), dimethyl sulfide (B99878) (DMS), and methionine. caister.comnih.gov In marine environments, the degradation of DMSP by bacteria is a major source of this compound. nih.govcopernicus.orgnsf.govcopernicus.org It is the dominant product of dissolved DMSP consumption. copernicus.orgnsf.govcopernicus.org Recent research has highlighted that oceanic emissions of this compound contribute significantly to the atmospheric sulfur budget and play a role in the formation of aerosols and clouds, which can have a cooling effect on the climate. earth.comtechno-science.netcsic.esscitechdaily.com In anoxic sediments, this compound is produced through the degradation of sulfur-containing amino acids and the methylation of sulfide. caister.com Certain microbes can also utilize this compound as a substrate for methanogenesis in some anaerobic soils. wikipedia.org
Industrially, this compound is a valuable chemical intermediate with several important applications. lookchem.comsolubilityofthings.com Its primary use is in the production of the essential amino acid methionine, which is a critical dietary supplement in poultry and animal feed. wikipedia.org this compound also serves as a precursor in the manufacturing of various pesticides and as a moderator in free-radical polymerizations in the plastics industry. wikipedia.org Furthermore, due to its strong and easily detectable odor, it is widely used as an odorant added to natural gas to enable the detection of leaks. wikipedia.orgsolubilityofthings.comchemicalbook.com It is also used in the synthesis of pharmaceuticals and other specialty chemicals. lookchem.comsolubilityofthings.comwatchgas.com
| Industrial Application | Function of this compound |
| Agriculture | Precursor for the synthesis of methionine (animal feed supplement) and pesticides. wikipedia.orgchemicalbook.comcoherentmarketinsights.com |
| Plastics Industry | Moderator for free-radical polymerizations. wikipedia.org |
| Natural Gas Industry | Odorant for leak detection. wikipedia.orgsolubilityofthings.comchemicalbook.com |
| Chemical Synthesis | Intermediate for producing pharmaceuticals and specialty chemicals. lookchem.comsolubilityofthings.comchemicalbook.comwatchgas.com |
| Flavor & Fragrance | Used in the creation of savory flavors and unique fragrances. coherentmarketinsights.com |
This compound is an important intermediate in the metabolism of various organisms. caister.comnih.gov In humans, the majority of this compound is produced by the gut microbiome through the conversion of dietary methionine. nih.govencyclopedia.pubmdpi.com It can also be produced endogenously. encyclopedia.pubmdpi.com The metabolism of this compound in humans has gained increased attention following the identification of the human selenium-binding protein 1 (SELENBP1) as a this compound-oxidizing enzyme. nih.govencyclopedia.pub In bacteria, this compound is a key intermediate in the degradation of DMSP and DMS. caister.comoup.com For instance, DMS is degraded to this compound by a DMS monooxygenase. caister.com Aerobic bacteria degrade this compound using a this compound oxidase (MTO), which has been identified and characterized in bacteria such as Hyphomicrobium species. caister.comfrontiersin.orgoup.comfrontiersin.org this compound can also be produced through methionine salvage pathways in some bacteria. nih.govasm.org
| Biological Pathway | Role of this compound | Organisms |
| Sulfur Metabolism | Intermediate in the degradation of DMSP and DMS. caister.comoup.com | Bacteria |
| Methionine Metabolism | Product of methionine degradation by gut microbiota. nih.govencyclopedia.pubmdpi.com | Humans, Animals |
| Methionine Salvage | Intermediate in the regeneration of methionine. nih.govasm.org | Bacteria |
| Methanogenesis | Substrate for methane (B114726) production. wikipedia.org | Archaea (in some anaerobic soils) |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methanethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH4S/c1-2/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSDPWZHWYPCBBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3SH, CH4S | |
| Record name | METHYL MERCAPTAN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3950 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | METHYL MERCAPTAN | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0299 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Record name | methanethiol | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Methanethiol | |
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| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
21094-80-4 (mercury(2+) salt), 35029-96-0 (lead(2+) salt), 5188-07-8 (hydrochloride salt) | |
| Record name | Methyl mercaptan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000074931 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5026382 | |
| Record name | Methanethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5026382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
48.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Methyl mercaptan appears as a colorless low-boiling liquid that is denser than water. Very toxic by inhalation. Can be absorbed through the skin. Has a sharp odor, but the sense of smell cannot be relied upon to warn of the presence of vapors at low concentrations. Rate of onset: Immediate Persistence: Minutes to hours Odor threshold: 0.002 ppm Source/use/other hazard: From decayed organic matter - pulp mills, oil refineries; highly flammable; liquid burns/frostbite., Liquid, Colorless gas with a disagreeable odor like garlic or rotten cabbage; Note: A liquid below 43 degrees F. Shipped as a liquefied compressed gas; [NIOSH], COLOURLESS GAS WITH CHARACTERISTIC ODOUR., clear liquid (at <6°C) or colourless gas with odour of rotten cabbage or garlic, Colorless gas with a disagreeable odor like garlic or rotten cabbage. [Note: A liquid below 43 °F. Shipped as a liquefied compressed gas.] | |
| Record name | METHYL MERCAPTAN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3950 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Methanethiol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methyl mercaptan | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/192 | |
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| Record name | Methanethiol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003227 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | METHYL MERCAPTAN | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0299 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Methyl mercaptan | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/123/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
| Record name | Methyl mercaptan | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0425.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
42.7 °F at 760 mmHg (EPA, 1998), 5.95 °C at 760 mm Hg, 6.10 to 6.20 °C. @ 727.00 mm Hg, 6 °C, 43 °F | |
| Record name | METHYL MERCAPTAN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3950 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | METHYL MERCAPTAN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/813 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Methanethiol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003227 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | METHYL MERCAPTAN | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0299 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Methyl mercaptan | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0425.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Flash Point |
0 °F (EPA, 1998), -18 °C, < -17.78 °Celsius, open cup, 0 °F (Open cup) /Liquid/, 0 °F (LESS THAN -18 °C) (OPEN CUP), Flammable gas, NA (Gas) (oc) 0 °F (Liquid) | |
| Record name | METHYL MERCAPTAN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3950 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Methyl mercaptan | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/192 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | METHYL MERCAPTAN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/813 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | METHYL MERCAPTAN | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0299 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Methyl mercaptan | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0425.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
2 % (NIOSH, 2023), Soluble in alcohol and ether; slightly soluble in chloroform, Soluble in petroleum naptha, In water, 15,400 mg/L at 25 °C, Very soluble in alcohol or in ether; soluble in water (23.3 g/L at 20 °C), 15.4 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 2.3, 2.4 g/100 ml water; soluble in alcohol, ether, organic solvents, 2% | |
| Record name | METHYL MERCAPTAN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3950 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | METHYL MERCAPTAN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/813 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Methanethiol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003227 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | METHYL MERCAPTAN | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0299 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Methyl mercaptan | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/123/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
| Record name | Methyl mercaptan | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0425.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
0.892 at 42.8 °F (USCG, 1999) - Less dense than water; will float, 0.9600 at 25 °C/4 °C, Relative density (water = 1): 0.9, 0.862-0.894 (gas); 1.032-1.040 (liquid), 0.90 (Liquid at 32 °F), 1.66(relative gas density) | |
| Record name | METHYL MERCAPTAN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3950 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | METHYL MERCAPTAN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/813 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | METHYL MERCAPTAN | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0299 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Methyl mercaptan | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/123/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
| Record name | Methyl mercaptan | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0425.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
1.66 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 1.66 (Air = 1), Relative vapor density (air = 1): 1.66 | |
| Record name | METHYL MERCAPTAN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3950 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | METHYL MERCAPTAN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/813 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | METHYL MERCAPTAN | |
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Vapor Pressure |
1 to 400 mmHg at -131.26 to 44.24 °F (EPA, 1998), 1,510 mm Hg at 25 °C, Vapor pressure, kPa at 26.1 °C: 202, 1.7 atm | |
| Record name | METHYL MERCAPTAN | |
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Color/Form |
Water-white liquid when below boiling point, or colorless gas | |
CAS No. |
74-93-1, 17719-48-1 | |
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Melting Point |
-189.4 °F (EPA, 1998), -123 °C, -186 °F | |
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Synthetic Methodologies and Reaction Mechanisms of Methanethiol
Catalytic Synthesis Approaches for Methanethiol Production
The industrial synthesis of this compound is dominated by two main catalytic strategies: the thiolation of methanol (B129727) with hydrogen sulfide (B99878) and the direct synthesis from carbon monoxide and hydrogen sulfide.
Thiolation of Methanol with Hydrogen Sulfide
CH₃OH + H₂S → CH₃SH + H₂O
The efficiency of this process is highly dependent on the catalyst's properties and the operational conditions. academie-sciences.fr
A variety of catalysts have been investigated for the thiolation of methanol, including metal oxides and zeolites. researchgate.netacademie-sciences.fr Historically, thoria (ThO₂) supported on carriers like pumice has been recognized as an effective catalyst for this reaction, demonstrating sustained activity and significant conversion rates. google.com The preparation of these catalysts involves depositing a thorium salt, such as thorium nitrate (B79036), onto a support material and subsequently decomposing it through heating. google.com
Alumina-based catalysts, often promoted with alkali metals, are also widely used. academie-sciences.frgoogle.com For instance, potassium tungstate (B81510) on alumina (B75360) (K₂WO₄/Al₂O₃) is a well-known industrial catalyst for this process. researchgate.net The acid-base properties of the catalyst are crucial; reducing the strength and concentration of Lewis acid sites while enhancing basicity generally improves selectivity towards this compound. academie-sciences.fr Strong basic sites are thought to facilitate the dissociative adsorption of hydrogen sulfide, a key step in the reaction mechanism. academie-sciences.fr
Table 1: Comparison of Various Catalysts for Methanol Thiolation
| Catalyst | Support | Promoter(s) | Key Findings |
|---|---|---|---|
| Thoria | Pumice | - | Good activity and extended operational period. google.com |
| K₂WO₄ | Alumina | Potassium, Tungsten | Well-known industrial catalyst; balances acidity and basicity for optimal performance. researchgate.net |
| Metal Oxides | Various | Alkali Metals | Basicity enhances this compound selectivity. academie-sciences.fr |
| Zeolites | - | Alkali Metals | Acid-base pair sites are important for H₂S dissociation. academie-sciences.fr |
The selectivity and yield of this compound in the methanol thiolation process are significantly influenced by reaction conditions such as temperature, pressure, and space velocity. For thoria-based catalysts, the reaction is typically carried out at temperatures ranging from 300 to 450°C. google.com Within this range, an optimal temperature exists to maximize this compound production while minimizing the formation of byproducts like dimethyl sulfide. google.com
The introduction of a small amount of hydrogen (between 0.005 and 0.20 mol percent of the reactants) has been shown to suppress the formation of dimethyl thioether, a common byproduct, thereby increasing the selectivity for this compound. google.com However, higher concentrations of hydrogen can negatively impact the total conversion rate. google.com Space velocities, which determine the residence time of the reactants in the catalyst bed, are also optimized, typically in the range of 50 to 1500, to achieve the desired balance between conversion and selectivity. google.com
Table 2: Effect of Reaction Conditions on Methanol Thiolation over Thoria-based Catalyst
| Parameter | Range | Impact |
|---|---|---|
| Temperature | 300 - 450 °C | Affects reaction rate and selectivity; optimal temperature maximizes this compound yield. google.com |
| Hydrogen Concentration | 0.005 - 0.20 mol % | Suppresses dimethyl thioether formation, increasing selectivity. google.com |
| Space Velocity | 50 - 1500 h⁻¹ | Influences reactant conversion and product distribution. google.com |
Direct Synthesis from Carbon Monoxide and Hydrogen Sulfide
An alternative route to this compound involves the direct synthesis from carbon monoxide (CO) and hydrogen sulfide (H₂S), often in the presence of hydrogen (H₂). phys.orgtue.nl This method is attractive as it utilizes syngas, a readily available feedstock. google.com The primary reaction can be represented as:
2CO + H₂ + H₂S → CH₃SH + CO₂ google.com
This process is catalyzed by sulfur-resistant materials, with alkali-promoted molybdenum sulfide catalysts being particularly prominent. phys.orgtue.nl
Alkali-promoted molybdenum sulfide (MoS₂) catalysts have been extensively studied for the direct synthesis of this compound from CO and H₂S. phys.orgtue.nl The addition of alkali metals, such as potassium (K) or cesium (Cs), significantly enhances the catalytic activity and selectivity towards this compound. phys.orgacs.orgresearchgate.net Research has shown that the promotional effect increases with the size of the alkali cation (Cs > Rb > K > Na). researchgate.net
Initially, it was believed that the alkali promoter stabilized a particular phase of MoS₂ (1T-MoS₂), which was thought to be the active phase. acs.org However, more recent studies have revealed that alkali sulfides themselves are the active sites for the reaction, and the MoS₂ component may act as a promoter by dispersing the alkali and facilitating hydrogen spillover. phys.orgtue.nlresearchgate.net In fact, studies have demonstrated that alkali sulfides alone can catalyze the synthesis of this compound. phys.orgtue.nl The addition of potassium to MoS₂ catalysts has been shown to increase CO conversion and this compound selectivity by suppressing the formation of methane (B114726). acs.org For instance, at 350°C, a K-promoted MoS₂ catalyst exhibited a this compound selectivity of 45%, a significant increase from the 14% selectivity of an unpromoted catalyst. acs.org
Table 3: Performance of K-promoted MoS₂ Catalysts at Different Temperatures
| Catalyst (K/Mo ratio) | Temperature (°C) | CO Conversion (%) | CH₃SH Selectivity (%) |
|---|---|---|---|
| 0 | 350 | - | 14 |
| 2 | 300 | - | 41 |
| 2 | 350 | - | 45 |
Data sourced from a study conducted at a pressure of 10 bar. acs.org
The reaction mechanism for the direct synthesis of this compound from CO and H₂S is complex and involves several intermediate steps. One proposed pathway involves the initial formation of carbonyl sulfide (COS) from the reaction of CO and H₂S. researchgate.netresearchgate.net This intermediate is then hydrogenated to form this compound. researchgate.netlehigh.edu
3CO + 2H₂S → COS + CO₂ + CH₃SH researchgate.net
This indicates that H₂S acts as a hydrogen donor in the formation of this compound. researchgate.net The reaction network over vanadia-based catalysts also points to the formation of this compound through the hydrogenation of COS via surface intermediates like thioformic acid and methylthiolate. lehigh.edu Water produced during the reaction can be converted to carbon dioxide and hydrogen sulfide through the hydrolysis of COS. lehigh.edu The stability of the C-S bond in the surface methylthiolate intermediate appears to be a critical factor controlling the selectivity towards this compound versus methane formation, with higher temperatures favoring the latter. lehigh.edu
A plausible mechanism involves the initial synthesis of methanol from carbon monoxide and hydrogen, which then reacts with hydrogen sulfide to form this compound and water. google.com The water subsequently reacts with more methanol to produce carbon dioxide and hydrogen. google.com
Role of Alkali Sulfides as Catalysts
Alkali metals are recognized for their promotional effect on molybdenum sulfide (MoS₂) catalysts used in the synthesis of this compound (CH₃SH) from mixtures of carbon monoxide, hydrogen, and hydrogen sulfide (CO/H₂/H₂S). researchgate.net Recent studies have revealed that alkali sulfides themselves can act as active catalysts in this process. researchgate.netmdpi.com The catalytic activity demonstrates a clear trend related to the size of the alkali cation, increasing in the order of Na < K < Rb < Cs. researchgate.net
It has been found that cesium sulfide (Cs₂S) can catalyze the reaction between CO and H₂S to produce carbonyl sulfide (COS) and hydrogen, with COS serving as an intermediate in the formation of this compound. researchgate.net The rate of this compound formation on alkali sulfides is comparable to that on alkali-promoted MoS₂ catalysts, but with a significantly lower yield of methane, an undesirable byproduct. researchgate.net Kinetic studies suggest that on alkali sulfides, this compound is formed through the reaction: 3CO + 2H₂S → COS + CO₂ + CH₃SH. researchgate.net In this context, the role of MoS₂ is proposed to be that of a promoter that helps disperse the alkali and facilitates the spillover of hydrogen from H₂ dissociation. researchgate.net The formation of potassium sulfide (K₂S) has been linked to the exposure of more active sites and the stabilization of C-S bonds, which is beneficial for the synthesis. researchgate.net
The addition of alkali metals like sodium (Na), potassium (K), and cesium (Cs) to Mo-based catalysts can lead to different degrees of sulfidation of molybdenum oxide species. mdpi.com This is attributed to the varying electronic effects of the alkali metals, which results in the formation of different concentrations of alkali-metal-promoted molybdenum-containing coordinatively unsaturated sites, ultimately improving both CO conversion and CH₃SH selectivity. mdpi.com
Optimization of Catalyst Composition (e.g., K/Mo Ratio)
The ratio of potassium (K) to molybdenum (Mo) is a critical parameter in optimizing catalyst performance for this compound synthesis. Research has shown that the addition of potassium to MoS₂ catalysts generally enhances CO conversion and selectivity towards CH₃SH. acs.org This promotional effect is often associated with the stabilization of the 1T-MoS₂ polymorph over the 2H-MoS₂ phase. acs.org
Systematic studies have been conducted by varying the atomic K/Mo ratio. For instance, a series of K-promoted Mo catalysts on γ-Al₂O₃ with K/Mo ratios of 0, 0.5, 1, and 2 were prepared and tested. acs.org While the addition of potassium is generally beneficial, the effect is not always linear. For example, a catalyst with a K/Mo ratio of 0.5 showed lower CO conversion than the unpromoted Mo-only catalyst at all tested temperatures. acs.org However, the positive impact of potassium on product distribution is more consistent, leading to higher CH₃SH selectivity at the expense of methane (CH₄) formation. acs.org
The optimal K/Mo molar ratio has been identified as 2.0 in some studies using SBA-15 supported Mo-based catalysts. researchgate.net Characterization techniques like H₂-TPR and XRD suggest that the addition of potassium can lead to the transformation of Mo⁶⁺ from an octahedral to a tetrahedral coordination. researchgate.net This interaction between potassium and molybdenum species forms K₂MoO₄, which is considered beneficial for the formation of CH₃SH. researchgate.net Transmission electron microscopy (TEM) has shown that as the K/Mo ratio increases above one, the MoS₂ particles become larger and more stacked. acs.org X-ray photoelectron spectroscopy (XPS) and extended X-ray absorption fine structure (EXAFS) have confirmed the formation of the 1T-MoS₂ phase at higher K/Mo ratios. acs.org The catalyst with a K/Mo ratio of 2 demonstrated the highest activity and stability in prolonged experiments, despite the gradual conversion of the 1T-MoS₂ phase to the 2H-MoS₂ phase during the reaction. acs.org This suggests that the promotional effect of potassium is primarily due to the suppression of methane formation and an enhanced rate of this compound formation. acs.org
| Catalyst (K/Mo Ratio) | Support | Key Findings | Reference |
|---|---|---|---|
| 0, 0.5, 1, 2 | γ-Al₂O₃ | Increasing K/Mo ratio generally increases CH₃SH selectivity and suppresses CH₄ formation. K/Mo=2 showed the best performance and stability. | acs.org |
| 2.0 (optimal) | SBA-15 | Optimal ratio found to be 2.0. K addition promotes the formation of K₂MoO₄, beneficial for CH₃SH synthesis. | researchgate.net |
| Varied | SiO₂ | K addition to MoS₂/SiO₂ catalysts significantly enhanced CH₃SH selectivity with increasing K/Mo molar ratio. | researchgate.net |
Synthesis from Carbonyl Sulfide (COS) and Carbon Disulfide (CS₂)
This compound can be synthesized from carbonyl sulfide (COS) and carbon disulfide (CS₂) through catalytic hydrogenation. Molybdenum sulfide (MoS₂) catalysts are active for the conversion of COS, but often lead to low yields of CH₃SH due to competing reactions like the decomposition of COS to CO and H₂S, and the reduction of CH₃SH to methane. acs.org In contrast, CS₂ can be completely converted to CH₃SH with high yields at temperatures below 570 K on MoS₂. acs.org However, at higher temperatures, the formation of methane significantly reduces the CH₃SH yield. acs.org
Reaction Pathways and Intermediates
The synthesis of this compound from syngas (CO/H₂) and H₂S involves complex reaction pathways with COS and CS₂ as key intermediates. rsc.org It has been demonstrated that COS is initially formed from the reaction between CO and H₂S. rsc.org Subsequently, CH₃SH is produced through two primary pathways: the hydrogenation of COS and the hydrogenation of CS₂. rsc.org
One proposed pathway involves the disproportionation of COS to CO₂ and CS₂, followed by the hydrogenation of the intermediate CS₂ to CH₃SH. acs.orgrsc.org This two-step mechanism is considered a preferred route on K-promoted Mo sulfide catalysts. acs.org The synthesis of CH₃SH via COS hydrogenation is thought to proceed through a surface methylthiolate intermediate (CH₃Sads). psu.edulehigh.edu Further hydrogenation of this intermediate can lead to the formation of the byproduct methane. psu.edu
The decomposition of this compound itself can also occur through two pathways. One involves the transformation into dimethyl sulfide (CH₃SCH₃) and dimethyl disulfide (CH₃SSCH₃), which are then further decomposed into methane and H₂S. The other is the direct decomposition of CH₃SH into carbon, H₂S, and H₂. rsc.org
Catalyst Performance in COS and CS₂ Conversion
The performance of catalysts in the conversion of COS and CS₂ to this compound is influenced by the catalyst composition and reaction conditions.
MoS₂/SiO₂: This catalyst is highly active for COS conversion but gives low CH₃SH yields due to side reactions. It shows high conversion and selectivity for CH₃SH from CS₂ at temperatures below 570 K. acs.org
CoK-Mo/SiO₂: This doubly promoted catalyst achieves the highest conversions of COS and CS₂ with moderate to high yields of this compound. acs.org
V₂O₅/TiO₂: Vanadium-based catalysts have also been investigated. At an optimized temperature of 615 K, they show high activity and selectivity for this compound. Below this temperature, COS and hydrogen are the main products, while above it, methane becomes dominant. lehigh.edu
The data below summarizes the performance of different catalysts in the conversion of COS and CS₂.
| Catalyst | Reactant | Key Performance Characteristics | Reference |
|---|---|---|---|
| MoS₂/SiO₂ | COS | High conversion, but low CH₃SH yield due to decomposition. | acs.org |
| MoS₂/SiO₂ | CS₂ | Complete conversion to CH₃SH with high yield below 570 K. | acs.org |
| K-MoS₂/SiO₂ | COS & CS₂ | Decreased conversion but increased CH₃SH selectivity. | acs.orgtum.de |
| CoK-Mo/SiO₂ | COS & CS₂ | Highest conversions with moderate to high CH₃SH yields. | acs.org |
| V₂O₅/TiO₂ | CO/H₂S | High activity and selectivity to CH₃SH at 615 K, with COS as a key intermediate. | lehigh.edu |
Advanced Reaction Mechanisms Involving this compound
Addition Reactions of this compound (e.g., Michael Acceptors)
This compound, acting as a nucleophile (specifically, the thiolate anion, CH₃S⁻), can participate in conjugate addition reactions with α,β-unsaturated carbonyl compounds, known as Michael acceptors. libretexts.org This process is referred to as the Michael reaction. libretexts.org The reaction involves the addition of the nucleophilic this compound to the electrophilic β-carbon of the Michael acceptor. libretexts.org
The mechanism of the nucleophilic addition step of the Michael reaction between this compound and various α-substituted methyl acrylates has been described as a highly non-synchronous process. nih.gov The transition state geometry involves a nonplanar six-membered ring. nih.gov The formation of the sulfur-carbon (S···C) bond progresses ahead of other primitive processes in the early stages of the reaction. nih.gov The activation energies for this reaction are influenced by the nature of the substituent on the Michael acceptor and are generally governed by structural changes, though electronic factors are significant for electron-withdrawing groups. nih.gov
Computational studies have explored the reaction of this compound with a wide range of Michael acceptors, including those with activated double and triple bonds. nih.govacs.org The reactive species in these additions is typically the thiolate anion (MeS⁻). nih.govacs.org The rate of reaction is predicted to be faster with maleimides compared to ethynephosphonamides and propynamides. acs.org These reactions are crucial in fields like bioconjugation, where the cysteine residues of proteins (which contain a thiol group similar to this compound) are linked to other molecules. nih.gov
Thermodynamic Stability of Adducts
The thermodynamic stability of adducts formed from the reaction of this compound (CH₃SH) with various Michael acceptors has been a subject of significant computational study. This compound serves as a simple model for the amino acid cysteine in these reactions. The stability of these adducts is a key factor in fields like bioconjugation, where thiol-maleimide reactions are common. nih.gov
Computational studies, utilizing methods such as M06-2X/6-311+G(d,p), have predicted that the products of the reaction between this compound and compounds containing activated triple bonds (e.g., N-methylated ethynesulfonamide, 2-ethynylpyridinium ion, propynamide, and methyl ethynephosphonamidate) are thermodynamically more stable than the adducts formed with molecules containing activated double bonds, such as N-methylmaleimide. nih.govacs.org This increased stability in adducts from triple bonds is attributed to resonance between the sulfur atom, the carbon-carbon triple bond, and the electron-withdrawing group (EWG). nih.govacs.org
For instance, the reaction of this compound with N-methylmaleimide is calculated to be exothermic, with a reaction energy (ΔE) of approximately -29 kcal/mol. nih.govacs.org In contrast, the addition of this compound to N-methylpropynamide is even more exothermic, with a calculated ΔE of around -43 kcal/mol. acs.org
The thermodynamic feasibility of these reactions is also assessed by calculating the change in Gibbs free energy (ΔG°). For the reaction of this compound with certain acceptors, the calculated ΔG° values, such as –8.3 kcal/mol in a vacuum and –3.8 kcal/mol in water, indicate that the reactions are spontaneous. acs.org
In a different context, the reaction of this compound with ozone has been studied, revealing multiple potential products with significant thermodynamic stability. sci-hub.st Among the possible adducts, the formation of methanol (CH₃OH) and sulfur dioxide (SO₂) was found to be the most thermodynamically favored, with a Gibbs free energy of reaction of -146.47 kcal/mol and an enthalpy of reaction of -146.81 kcal/mol at the B3LYP/6-311++G(3df,3pd) level of theory. sci-hub.st
Table 1: Calculated Reaction Energies (ΔE) for the Addition of this compound to Various Acceptors
| Reactant | Product Adduct | Computational Method | Calculated ΔE (kcal/mol) | Reference |
| N-methylmaleimide | Succinimide adduct | M06-2X/6-311+G(d,p) | -29 | nih.govacs.org |
| N-methylpropynamide | Thiol-yne adduct | M06-2X/6-311+G(d,p) | -43 | acs.org |
| Ozone | Methanol + Sulfur Dioxide | B3LYP/6-311++G(3df,3pd) | -146.81 (ΔH) | sci-hub.st |
Computational Modeling of Reaction Energetics
Computational modeling plays a crucial role in elucidating the reaction energetics of this compound. Various levels of theory are employed to calculate parameters like reaction energies (ΔE), Gibbs free energies (ΔG), and activation energies (ΔG‡). nih.govmdpi.com
For the addition of this compound to Michael acceptors, the M06-2X functional combined with the 6-311+G(d,p) basis set has been a common choice for predicting reaction energies. nih.govacs.org These calculations have been performed for a wide range of acceptors to compare their relative thermodynamic stabilities. nih.gov The reaction of this compound with N-methylmaleimide, a benchmark for bioconjugation, is predicted by multiple computational methods to be similarly exothermic. nih.govacs.org
In the study of this compound's reaction with atomic oxygen, ab initio calculations at the Hartree-Fock, MP2, and MP4 levels with a 6-31G* basis set were used to determine the structures of equilibrium and transition states, as well as reaction and activation energies for competing pathways. nih.gov
The oxidation of this compound by ozone was modeled using the B3LYP and CCSD(T) methods with the 6-311++G(3df,3pd) basis set. sci-hub.st These calculations helped to map out the potential energy surface, identifying quasi-bound complexes, transition states, and intermediates leading to six different stable products. sci-hub.st
Furthermore, computational models have been developed to study the disulfide cross-linking reaction, where this compound and methane sulfenic acid serve as a model system. researchgate.net These models use integrated quantum mechanical/molecular mechanical (QM/MM) approaches to determine the best-fit density functional theory (DFT) functional and basis set combination by benchmarking against higher-level theories like the coupled-cluster method. researchgate.net
Table 2: Computational Methods Used in this compound Reaction Studies
| Reaction System | Computational Method(s) | Basis Set(s) | Parameters Calculated | Reference |
| This compound + Michael Acceptors | M06-2X, B3LYP, CCSD(T) | 6-311+G(d,p), 6-31G(d) | ΔE, ΔG°, ΔG‡ | nih.govacs.orgmdpi.com |
| This compound + Atomic Oxygen | Hartree-Fock, MP2, MP4 | 6-31G* | Reaction & Activation Energies | nih.gov |
| This compound + Ozone | B3LYP, CCSD(T) | 6-311++G(3df,3pd) | ΔG, ΔH, Energy Profile | sci-hub.st |
| This compound + Methane Sulfenic Acid | QM/MM, DFT, Coupled-Cluster | Not specified | Barrier Height | researchgate.net |
Photo-initiated Reactions of this compound with Olefins
Kinetic Studies and Adduct Radical Intermediates
Kinetic studies have been conducted on the photo-initiated addition of this compound to various unconjugated olefins, including ethylene (B1197577), propylene, and butene-2. doi.orgcdnsciencepub.com The results of these studies are consistent with a mechanism that involves the formation of an adduct radical as a key intermediate. doi.orgresearchgate.net This mechanism is also postulated for the thiyl radical-catalyzed isomerization of olefins. cdnsciencepub.comdntb.gov.ua
The reaction sequence involves the initial addition of a thiyl radical (CH₃S•) to the olefin, forming an adduct radical. This adduct radical can then undergo two competing reactions: dehydrogenation of a thiol molecule to yield the final addition product, or thermal decomposition back to the original olefin and a thiyl radical. doi.orgcdnsciencepub.com The reversibility of the adduct radical formation has been demonstrated in the addition of this compound to cis-2-butene (B86535), where the trans isomer is observed in the unreacted olefin. researchgate.net
Decomposition Pathways and Rate Constants
The adduct radical formed in the photo-initiated reaction of this compound with olefins has two primary decomposition pathways. The first is a unimolecular thermal decomposition that regenerates the thiyl radical and the olefin. cdnsciencepub.com The second pathway is a reaction with a this compound molecule, which leads to the formation of the addition product through hydrogen abstraction. cdnsciencepub.com
The rate constants for both the decomposition and the forward reaction are dependent on the structure of the adduct radical. cdnsciencepub.com The method of intermittent illumination has been used to evaluate the termination rate constant for the combination of two methylthiyl radicals (CH₃S•), which was found to be (2.5 ± 0.7) × 10¹⁰ L·mol⁻¹·s⁻¹. doi.orgcdnsciencepub.com
The ratio of the rate constants for the forward reaction (k₂) and the decomposition reaction (k₃) could be determined. For the reaction with butene, the rate constant for the decomposition of the composite radical to trans-2-butene was found to be 80 times the rate constant for product formation, while the rate constant for decomposition to cis-2-butene was 20 times that of product formation. researchgate.net
Table 3: Kinetic Data for the Photo-initiated Addition of this compound to Olefins
| Olefin | Termination Rate Constant (2 CH₃S•) (L·mol⁻¹·s⁻¹) | Key Finding | Reference |
| Ethylene | (2.5 ± 0.7) × 10¹⁰ | Overall activation energy is negative. doi.orgcdnsciencepub.com | doi.orgcdnsciencepub.com |
| Propylene | (2.5 ± 0.7) × 10¹⁰ | Rates of both forward and decomposition reactions depend on adduct radical structure. cdnsciencepub.com | doi.orgcdnsciencepub.com |
| Butene-2 | (2.5 ± 0.7) × 10¹⁰ | Adduct radical decomposition is significantly faster than product formation. researchgate.net | doi.orgcdnsciencepub.comresearchgate.net |
Interaction with Metal Surfaces (e.g., Cobalt)
Dissociative Adsorption Mechanisms
The interaction of this compound with cobalt surfaces has been investigated using techniques such as temperature-programmed reaction, X-ray photoelectron spectroscopy (XPS), and high-resolution electron energy loss spectroscopy (HREELS). acs.orgacs.org These studies show that this compound undergoes dissociative adsorption on cobalt overlayers grown on a Mo(110) substrate. acs.orgacs.org
Upon adsorption at 100 K and subsequent heating to 190 K, the S-H bond in this compound breaks, leading to the formation of a methyl thiolate (CH₃S) intermediate. acs.org The absence of the S-H stretching vibration in HREELS spectra confirms the scission of this bond. acs.org The bonding of this thiolate intermediate is similar on both clean Mo(110) and cobalt-covered surfaces. acs.org
Further heating leads to the decomposition of the methyl thiolate intermediate. The primary gaseous products evolved are methane (CH₄), methyl radicals (•CH₃), and hydrogen (H₂). acs.orgacs.org The peak temperature for methane production is relatively insensitive to the cobalt coverage. acs.orgacs.org However, the formation of methyl radicals decreases as the cobalt coverage increases from 1 to 2.5 monolayers. acs.orgacs.org The selectivity for the formation of hydrocarbons is approximately 48 ± 5% across all cobalt coverages studied. acs.orgacs.org
The total amount of methyl thiolate formed from the initial S-H bond cleavage is independent of the cobalt coverage. acs.orgacs.org Studies on mixed cobalt-sulfur overlayers indicate that the presence of sulfur reduces the reactivity of the cobalt surface towards this compound. acs.org The bonding of thiols to cobalt surfaces is generally stronger than to gold surfaces, with a greater transfer of charge from the molecule to the cobalt. researchgate.net The adsorption energy of the CH₃S thiolate on Co(0001) has been calculated to be approximately 3 eV. researchgate.net
Table 4: Products of this compound Dissociative Adsorption on Cobalt Surfaces
| Surface | Intermediate Species | Gaseous Products | Key Observation | Reference |
| Co overlayers on Mo(110) | Methyl thiolate (CH₃S) | Methane (CH₄), Methyl radical (•CH₃), Hydrogen (H₂) | Methyl radical formation decreases with increasing Co coverage. acs.orgacs.org | acs.orgacs.org |
| Co(0001) | Methyl thiolate (CH₃S) | Not specified | Calculated adsorption energy of CH₃S is ~3 eV. researchgate.net | researchgate.net |
Charge Transfer Phenomena at Interfacesunl.edu
The adsorption of this compound onto various surfaces, particularly those of metals and catalyst clusters, is a process governed by complex electronic interactions, central to which are charge transfer phenomena. These events are critical in determining the stability of the adsorbed species, the nature of the chemical bonding at the interface, and the resulting electronic and catalytic properties of the system. Typically, the interaction begins with the dissociative adsorption of this compound (CH₃SH), which involves the cleavage of the S-H bond to form a surface-bound methylthiolate (CH₃S) radical and a hydrogen atom. unl.eduresearchgate.netkoreascience.kr This initial step paves the way for significant redistribution of electron density between the adsorbate and the substrate.
Detailed research, primarily through first-principles and density functional theory (DFT) calculations, has elucidated the direction and magnitude of these charge transfers on several key interfaces.
On Metal Substrates:
Investigations into this compound's interaction with transition metal surfaces reveal that the sulfur atom of the resulting methylthiolate moiety is the primary site of electronic interaction.
Cobalt (Co): On a ferromagnetic Co(0001) surface, there is a distinct charge transfer from the substrate's surface atoms to the sulfur atom of the adsorbed methylthiolate. unl.eduresearchgate.net For certain adsorption configurations, such as the (√3 × √3)R30° and (2 × 2) structures, the sulfur atom is calculated to gain approximately 0.22 electrons from the cobalt surface. researchgate.net This transfer results in the formation of a strongly polar S-Co bond. unl.eduresearchgate.net A notable consequence of this charge redistribution is the alteration of the magnetic properties of the interface; surface cobalt atoms bonded to sulfur exhibit a reduced magnetic moment (~1.66 μB) compared to unbound surface cobalt atoms (~1.85 μB). unl.eduresearchgate.net Concurrently, the sulfur atom in the adsorbate acquires a small induced magnetic moment of about 0.08 μB. unl.eduresearchgate.net
Gold (Au): The phenomenon is not unique to cobalt. Similar charge transfer from the substrate to the adsorbate is noted for this compound on an Au(111) surface. researchgate.net In this case, the sulfur atom shows a net excess charge of approximately 0.3 electrons when compared to the free methylthiolate radical. researchgate.net
Silver (Ag): Studies on silver surfaces have presented more complex and somewhat conflicting findings, highlighting the sensitivity of charge transfer to the specific theoretical model employed. One study using the Atom Superposition and Electron Delocalization (ASED) method for Ag(111) and Ag(100) surfaces concluded that charge is transferred from the adsorbate (thiolate) to the metal substrate. koreascience.kr In contrast, research employing the Extended Hückel method on a Ag(100) surface indicated the opposite: charge transfer occurs from the silver metal to the adsorbed methanethiolate (B1210775) radical. rsc.org This latter finding is supported by experimental surface-enhanced Raman spectroscopy (SERS), which shows a red shift of the C-S stretching mode, indicative of a weakened C-S bond due to the charge transfer to the adsorbate. rsc.org
Iron (Fe): On Fe(100) surfaces, this compound also undergoes dissociative adsorption to form a thiomethoxy (CH₃S) adduct, which serves as the foundation for electronic interactions and further decomposition pathways on the catalytic surface. koreascience.kr
The table below summarizes the key findings regarding charge transfer between this compound adsorbates and various metal surfaces.
Table 1: Summary of Charge Transfer Phenomena on Metal Surfaces
| Metal Surface | Adsorbed Species | Direction of Charge Transfer | Magnitude of Charge Transfer | Key Consequence |
|---|---|---|---|---|
| Co(0001) | Methylthiolate (CH₃S) | Substrate → Adsorbate (S atom) | ~0.22 e⁻ | Formation of a polar S-Co bond; alteration of magnetic moments. unl.eduresearchgate.net |
| Au(111) | Methylthiolate (CH₃S) | Substrate → Adsorbate (S atom) | ~0.3 e⁻ | Accumulation of excess charge on the sulfur atom. researchgate.net |
| Ag(100)/Ag(111) | Thiolate (CH₃S⁻) | Adsorbate → Substrate | Not Quantified | Blue-shift of C-S stretching frequency (ASED method study). koreascience.kr |
| Ag(100) | Methylthiolate (CH₃S) | Substrate → Adsorbate | Not Quantified | Weakening of the C-S bond; red-shift in SERS (Extended Hückel study). rsc.org |
Table 2: Effect of Charge Transfer on Magnetic Moments on Co(0001) Surface
| Atom / Site | Magnetic Moment (μB) |
|---|---|
| Surface Co atoms bound to S | ~1.66 |
| Surface Co atoms not bound to S | ~1.85 |
| S atom in adsorbed CH₃S | ~0.08 |
Data from first-principles calculations. unl.eduresearchgate.net
In Catalyst Clusters:
The phenomenon of charge transfer involving this compound is also observed in more complex catalytic systems, such as molybdenum-sulfur clusters used for this compound synthesis.
Molybdenum-Sulfur (Mo₆S₈) Clusters: In bare Mo₆S₈ clusters, an inherent charge transfer occurs from the molybdenum atoms to the more electronegative sulfur atoms that constitute the cluster. When these clusters are modified with a chlorine (Cl) promoter to enhance catalytic activity, the promoter atom becomes a focal point for charge transfer. The chlorine atom, coordinated to a molybdenum atom, receives approximately 0.4 electrons. This charge is drawn from both the molybdenum atom (0.2 electrons) and symmetrically from all the sulfur atoms in the cluster. This demonstrates how charge transfer can be integral to the mechanism of catalyst promoters.
Mentioned Compounds
| Compound Name | Chemical Formula |
|---|---|
| This compound | CH₃SH |
| Methylthiolate | CH₃S |
| Hydrogen | H |
| Cobalt | Co |
| Gold | Au |
| Silver | Ag |
| Iron | Fe |
| Molybdenum | Mo |
| Sulfur | S |
| Chlorine | Cl |
| Methane | CH₄ |
Environmental Chemistry and Atmospheric Dynamics of Methanethiol
Sources and Sinks of Methanethiol in Terrestrial and Aquatic Environments
This compound is introduced into the environment through both natural processes and human activities. It is a colorless gas with a distinct odor resembling rotten cabbage. nih.govcdc.gov
Natural Production from Decaying Organic Matter
A primary natural source of this compound is the decomposition of organic matter. nih.govcdc.govsci-hub.st In marshes and anoxic aquatic environments, the microbial degradation of sulfur-containing organic compounds, such as the amino acid methionine, leads to the release of this compound. nih.govsci-hub.st For instance, in salt marshes, this compound is produced anaerobically from dimethylsulfide and 3-methiolpropionate. nih.gov In surface seawater, this compound is a primary breakdown product of the algal metabolite dimethylsulfoniopropionate (DMSP). wikipedia.org Bacteria in both oxygen-rich and oxygen-poor environments can convert this compound to dimethyl sulfide (B99878) (DMS). wikipedia.org
Emissions from Industrial Processes (e.g., Pulp Mills)
Industrial activities are a significant source of this compound emissions. Pulp and paper mills, particularly those using the kraft pulping process, release this compound as a byproduct. nih.govcdc.govwikipedia.org During this process, the hydrosulfide (B80085) ion (HS⁻) attacks methoxyl groups in lignin, leading to the formation of this compound. wikipedia.org Other industrial sources include oil refineries, chemical plants, and sewage treatment facilities. nih.govtaylorandfrancis.com For example, a 2020 report from the Arkhangelsk Pulp and Paper Mill indicated that commissioning a new evaporation plant led to a 50% decrease in this compound emissions compared to the start of its construction. appm.ru In 2020, their this compound emissions were 9.25 tonnes, a reduction of 47.9% from 2019. appm.ru
Formation in Hydrothermal Systems
Hydrothermal systems, particularly those on the seafloor, are another environment where this compound is formed. pnas.orgfrontiersin.org
The abiotic, or non-biological, synthesis of this compound in hydrothermal systems has been a subject of study, particularly in the context of the origin of life. pnas.orgnih.gov It has been proposed that this compound can be formed through the reduction of inorganic carbon (like CO₂ or CO) with hydrogen sulfide (H₂S). pnas.orgnih.govnasa.gov However, studies of modern hydrothermal fluids suggest that this abiotic production from inorganic carbon is more limited than previously thought. pnas.orgnih.gov While thermodynamically favorable at temperatures found in hydrothermal environments, the concentrations of this compound in high-temperature fluids are low. nih.govnasa.gov Recent experimental work has shown that this compound can be synthesized from supercritical CO₂ and H₂S on a molybdenum sulfide catalyst at 200°C, suggesting a plausible pathway in primordial subseafloor environments. chemrxiv.orgresearchgate.netchemrxiv.org
Research indicates that a significant source of this compound in low-temperature hydrothermal fluids (<200°C) is the thermal degradation of pre-existing organic matter, likely from subsurface microbial biomass. pnas.orgnih.govnii.ac.jp As hot hydrothermal fluids mix with colder seawater in crustal aquifers, the heat breaks down organic matter, releasing compounds like this compound, ammonium (B1175870) (NH₄⁺), and low-molecular-weight hydrocarbons. nih.govmit.edu This process is considered an important source of organic production in these systems. pnas.orgnih.gov The presence of this compound, along with other species like ΣNH₄, is considered evidence for thermogenic processes contributing to the chemical makeup of these mixed fluids. pnas.org
Atmospheric Chemistry and Oxidation Pathways of this compound
Once released into the atmosphere, this compound is a reactive compound that undergoes oxidation through several pathways, influencing atmospheric composition.
The primary daytime oxidant for this compound is the hydroxyl radical (•OH). nih.govnsf.gov The reaction between this compound and •OH is rapid, with an estimated atmospheric half-life of about 11.7 hours. nih.gov This reaction proceeds mainly through the abstraction of a hydrogen atom from the sulfhydryl group, producing the methyl thiyl radical (CH₃S•). copernicus.orgacs.org The methyl thiyl radical then reacts with atmospheric oxygen and other oxidants like ozone and nitrogen dioxide, ultimately leading to the formation of sulfur dioxide (SO₂), methanesulfonic acid (MSA), and other products. nsf.govacs.orgcopernicus.org The yield of SO₂ from the oxidation of this compound by •OH has been reported to be as high as 0.98 under low nitrogen oxide (NOx) conditions. nsf.govcopernicus.org
During the nighttime, the nitrate (B79036) radical (NO₃•) becomes a significant oxidant for this compound. nih.gov The reaction with NO₃• is also fast, with an average atmospheric half-life of about one hour. nih.gov This reaction contributes to the removal of this compound from the atmosphere after sunset.
This compound can also be broken down by direct photolysis, which is the decomposition of a molecule by light. nih.gov It absorbs ultraviolet (UV) light at wavelengths around 290 nm, which are present in sunlight. nih.gov Photolysis of this compound primarily results in the fission of the S-H bond, producing a methyl thiyl radical and a hydrogen atom. aip.orgaip.orgrsc.org At shorter UV wavelengths, the C-S bond can also break. aip.orgaip.org
The reaction of this compound with ozone (O₃) in the gas phase is another, albeit slower, removal pathway, with a reported half-life of 140 hours. nih.govsci-hub.st Theoretical studies suggest this reaction can form various products, including methanol (B129727) and sulfur dioxide. sci-hub.st
Interactive Data Table: Atmospheric Reactions of this compound
| Reactant | Primary Oxidant/Process | Atmospheric Half-life | Key Products |
| This compound | Hydroxyl Radical (•OH) | ~11.7 hours nih.gov | Methyl Thiyl Radical (CH₃S•), Sulfur Dioxide (SO₂), Methanesulfonic Acid (MSA) nsf.govcopernicus.orgacs.orgcopernicus.org |
| This compound | Nitrate Radical (NO₃•) | ~1 hour nih.gov | Formaldehyde (B43269), other products nih.gov |
| This compound | Photolysis (Sunlight) | Varies with light intensity | Methyl Thiyl Radical (CH₃S•), Hydrogen Atom aip.orgaip.orgrsc.org |
| This compound | Ozone (O₃) | ~140 hours nih.gov | Methanol, Sulfur Dioxide sci-hub.st |
Atmospheric Abundance and Distribution
Measurements of this compound in the marine atmosphere are sparse but consistently show it is a key component of the volatile sulfur budget. researchgate.net In marine air, this compound mixing ratios can range from below 10 parts per trillion (ppt) to as high as 65 ppt (B1677978). d-nb.info Studies have reported campaign mean mixing ratios of approximately 18-19 ppt in various locations, including the remote southwestern Pacific and coastal California. copernicus.orgcopernicus.org At a coastal site in the United Kingdom with winds arriving from the sea, a median this compound mixing ratio of 15.7 ppt was recorded. researchgate.netuea.ac.uk In the Baltic Sea, significantly higher monthly mean mixing ratios of up to ~1000 ppt have been observed. copernicus.org
This compound concentrations exhibit a distinct diurnal cycle, with lower levels observed during the daytime and higher mixing ratios at night. researchgate.netd-nb.info This pattern is largely driven by daytime oxidation processes, primarily initiated by the hydroxyl radical (OH), which is more abundant in the presence of sunlight. researchgate.netuea.ac.uk The atmospheric lifetime of this compound is only a few hours, significantly shorter than the approximately one-day lifetime of dimethyl sulfide (DMS), due to its faster reaction rate with OH radicals. copernicus.orggeomar.de This high reactivity means that despite potentially large emissions, its atmospheric concentrations remain relatively low. copernicus.org
Table 1: Observed this compound (MeSH) Mixing Ratios in Marine Environments
| Location | Observation Type | MeSH Mixing Ratio (ppt) | Reference |
|---|---|---|---|
| Southwest Pacific Ocean | Range | <10 - 65 | d-nb.info |
| Southwest Pacific Ocean | Mean | 18 | copernicus.org |
| Coastal California, USA | Mean | 19.1 | copernicus.orgresearchgate.net |
| Coastal UK (seaward winds) | Median | 15.7 | researchgate.netuea.ac.uk |
| Baltic Sea | Monthly Mean (Max) | ~1000 | copernicus.org |
Oxidation Mechanisms in the Atmosphere
Once emitted into the atmosphere, this compound is removed through reactions with various oxidants. The products of these reactions are critical for understanding its impact on atmospheric composition, particularly the formation of sulfur dioxide (SO₂), a precursor to climate-cooling sulfate (B86663) aerosols. researchgate.netnih.gov
The primary daytime oxidant for this compound is the hydroxyl radical (OH). The reaction is rapid, with a calculated atmospheric half-life of about 4.3 to 11.7 hours. nih.govcopernicus.org This reaction primarily proceeds via H-atom abstraction from the sulfhydryl (-SH) group, producing a methyl thiyl radical (CH₃S) with a yield of nearly 100%. copernicus.org
During the nighttime, the nitrate radical (NO₃) becomes a dominant oxidant. nih.gov The reaction with NO₃ is also very efficient, with a corresponding average atmospheric half-life of about one hour. nih.gov In polluted marine environments, it is estimated that oxidation initiated by NO₃ can account for approximately 25% of the total removal of this compound. researchgate.netuea.ac.uk
Table 2: Atmospheric Half-life of this compound with Key Oxidants
| Oxidant | Dominant Period | Estimated Atmospheric Half-Life | Reference |
|---|---|---|---|
| Hydroxyl Radical (OH) | Daytime | ~4.3 - 11.7 hours | nih.govcopernicus.org |
| Nitrate Radical (NO₃) | Nighttime | ~1 hour | nih.gov |
| Ozone (O₃) | Day & Night | ~140 hours | nih.gov |
In pristine, low-NOx environments, the oxidation of this compound is highly efficient at producing sulfur dioxide (SO₂), with a yield reported to be close to 100%. researchgate.netcopernicus.org The primary pathway involves the formation of the CH₃S radical, which then reacts with oxygen and other species to form SO₂. copernicus.orgcopernicus.org
However, in polluted atmospheres with elevated concentrations of nitrogen oxides (NOx, which includes nitric oxide, NO, and nitrogen dioxide, NO₂), this chemistry is altered. researchgate.net The presence of NOx, often from shipping emissions or continental outflow, can significantly reduce the efficiency of SO₂ production from this compound oxidation. researchgate.netcopernicus.org Computer modeling based on measurements in a polluted marine atmosphere has shown that the SO₂ yield can decrease substantially as NOx levels rise. researchgate.netcopernicus.org For instance, while the SO₂ yield is 99% in near-pristine conditions, it can drop to 81% at 1.1 ppb of NOx and as low as 45% at 10.1 ppb of NOx. copernicus.org This shift occurs because NOx opens up alternative reaction pathways for the intermediate radicals, leading to the formation of other sulfur-containing compounds like methanesulfonic acid (MSA) or sulfur trioxide (SO₃) instead of SO₂. copernicus.org
Table 3: Modeled Sulfur Dioxide (SO₂) Yield from this compound Oxidation at Different NOx Concentrations
| NOx Concentration | Atmospheric Condition | SO₂ Yield | Reference |
|---|---|---|---|
| Low NOx | Pristine | ~99% | copernicus.org |
| 1.1 ppb | Polluted | 81% | copernicus.org |
| 10.1 ppb | Polluted | 45% | copernicus.org |
Ocean-Atmosphere Fluxes of this compound
The transfer of this compound from the ocean to the atmosphere is a critical step in its biogeochemical cycle. This flux is a significant, and until recently, largely unquantified component of marine sulfur emissions. nih.gov
This compound is produced in seawater through the microbial degradation of dimethylsulfoniopropionate (DMSP), a compound synthesized by many types of phytoplankton and bacteria. d-nb.infocopernicus.orgnih.gov The primary pathway for this compound production is the DMSP demethylation/demethiolation pathway, which accounts for the majority of DMSP consumption in the ocean. nih.govnsf.gov The abundance of certain phytoplankton, particularly nanophytoplankton, has been significantly correlated with both DMS and this compound fluxes, highlighting the pivotal role of marine biota in driving these emissions. geomar.de Physical factors also play a role; like other supersaturated gases, this compound emissions are controlled by physical transfer processes, with fluxes generally increasing with wind speed. researchgate.netnsf.gov
This compound and dimethyl sulfide (DMS) are closely linked as they share the common precursor DMSP and are often co-emitted from the ocean. d-nb.infocopernicus.orguea.ac.uk Their emissions are frequently correlated, supporting the premise of a shared oceanic source. uea.ac.uknsf.gov However, the ratio of their fluxes can vary. Direct measurements have found a campaign mean DMS to MeSH flux ratio (FDMS:FMeSH) of 5.5. copernicus.orgnsf.gov This ratio can change with environmental conditions, reaching as high as 10.8 during phytoplankton blooms. copernicus.orgnsf.gov Other studies have calculated that the this compound flux corresponds to between 14% and 24% of the DMS flux. d-nb.infocopernicus.org
Once in the atmosphere, the two compounds interact through competition for the same oxidants. nih.gov Because this compound reacts more rapidly with oxidants like OH radicals than DMS does, its presence can effectively reduce the available oxidative capacity of the atmosphere. uea.ac.uknih.gov This competition extends the atmospheric lifetime of DMS, allowing it to be transported over longer distances. nih.govconicet.gov.ar This interaction underscores the importance of considering both gases simultaneously to accurately model marine sulfur chemistry and its climatic impacts. nih.gov
Biological Production and Degradation Pathways of Methanethiol
Microbial Metabolism of Methanethiol
The production and consumption of this compound are predominantly driven by a diverse array of microorganisms. caister.com These microbial activities are integral to the transformation of sulfur compounds in various environments, including marine, freshwater, and terrestrial ecosystems. caister.comnih.gov
Role in the Global Sulfur Cycle
This compound is a crucial intermediate in the global sulfur cycle, connecting the production and degradation of other significant sulfur compounds like dimethylsulfoniopropionate (DMSP), dimethylsulfide (DMS), and methionine. caister.comnih.govresearchgate.net Its high reactivity and volatility mean that it is readily transformed and transported, influencing atmospheric chemistry and climate. tofwerk.comresearchgate.net While DMS has been extensively studied for its role in forming climate-cooling aerosols, recent research indicates that this compound emissions also substantially contribute to the atmospheric sulfur burden, potentially enhancing the formation of sulfate (B86663) aerosols, especially over regions like the Southern Ocean. tofwerk.com
The microbial cycling of this compound is a key process that influences the flux of sulfur between the biosphere, hydrosphere, and atmosphere. researchgate.net It is produced and consumed in both aerobic and anaerobic environments, highlighting the metabolic versatility of microorganisms in utilizing this compound. caister.com
Aerobic and Anaerobic Production Pathways
Microorganisms employ several distinct pathways to produce this compound under both oxygen-rich (aerobic) and oxygen-deficient (anaerobic) conditions. caister.comresearchgate.net
In marine environments, a significant source of this compound is the microbial degradation of DMSP, an osmolyte produced by phytoplankton. caister.comnih.govfrontiersin.org While one pathway of DMSP degradation leads to the production of DMS, a substantial portion is processed through a demethylation pathway that yields this compound. tofwerk.comresearchgate.net It is estimated that the majority of DMSP is catabolized via this demethylation/demethiolation route, making it a major source of this compound in the oceans. tofwerk.com
Another primary route for this compound production is the degradation of the sulfur-containing amino acid methionine. nih.govresearchgate.net This process is facilitated by various microorganisms that possess enzymes such as methionine-gamma-lyase. core.ac.uk This enzyme cleaves the side chain of methionine to directly form this compound. core.ac.uk This pathway is significant in various environments, including anoxic sediments and soils. caister.comresearchgate.net For instance, studies on the acidophilic archaeon 'Ferroplasma acidarmanus' have shown that it can produce this compound from the metabolism of methionine. core.ac.uk
Microorganisms can also produce this compound by transferring a methyl group to hydrogen sulfide (B99878) (H₂S). researchgate.netresearchgate.net This reaction is catalyzed by enzymes known as thiol methyltransferases. core.ac.uk This pathway represents another important mechanism for the formation of this compound, particularly in environments where both sulfide and methyl donors are available. core.ac.uk Research on 'F. acidarmanus' has indicated that the methylation of sulfide is a likely route for this compound production when cysteine is degraded, leading to the formation of H₂S which is then methylated. core.ac.uk
Microbial Consumption and Degradation Mechanisms
Just as microorganisms are central to the production of this compound, they are also the primary agents of its degradation. caister.comresearchgate.net The consumption of this compound is a critical sink for this compound in the environment. caister.com
In aerobic environments, this compound is oxidized by a variety of bacteria, including species from the genera Thiobacillus, Rhodococcus, and Hyphomicrobium. researchgate.netfrontiersin.org A key enzyme in this process is this compound oxidase (MTO), encoded by the mtoX gene. frontiersin.orgru.nl This enzyme converts this compound into formaldehyde (B43269), hydrogen sulfide, and hydrogen peroxide. frontiersin.org The mtoX gene has been found to be widely distributed in marine, freshwater, and soil metagenomes, suggesting that this degradation pathway is globally significant. frontiersin.org
In anaerobic settings, this compound is primarily consumed by methanogenic archaea and sulfate-reducing bacteria. researchgate.net Methanogens can utilize this compound as a substrate for methane (B114726) production. researchgate.net For example, some methanotrophs, which are bacteria that oxidize methane, also possess the genetic machinery to degrade this compound, likely as a detoxification mechanism. frontiersin.orgru.nl
The table below summarizes the key microbial pathways involved in the production and degradation of this compound.
| Process | Pathway | Key Enzymes/Genes | Environment |
| Production | Degradation of Dimethylsulfoniopropionate (DMSP) | DMSP demethylase | Aerobic/Anaerobic (Marine) |
| Degradation of Methionine | Methionine-gamma-lyase | Aerobic/Anaerobic | |
| Methylation of Hydrogen Sulfide (H₂S) | Thiol methyltransferases | Aerobic/Anaerobic | |
| Degradation | Aerobic Oxidation | This compound oxidase (MTO) / mtoX gene | Aerobic |
| Anaerobic Consumption | - | Anaerobic |
This compound Oxidase (MTO) Activity in Methanotrophs
Methanotrophs, bacteria that utilize methane as their sole source of carbon and energy, often co-exist in environments where volatile organic sulfur compounds like this compound are present. researchgate.netfrontiersin.org this compound can be inhibitory to the primary metabolic activity of methanotrophs, namely methane oxidation. frontiersin.orgresearchgate.net To counteract this, many methanotrophs possess a specific enzyme, this compound oxidase (MTO). frontiersin.orgru.nl
The gene encoding MTO, designated as mtoX, has been identified in a variety of methanotrophs, particularly within the phylum Verrucomicrobiota. researchgate.netru.nl MTO catalyzes the oxidation of this compound into formaldehyde (CH₂O), hydrogen sulfide (H₂S), and hydrogen peroxide (H₂O₂). frontiersin.orgru.nl This enzymatic activity is considered a detoxification mechanism, as it removes the inhibitory this compound, allowing methane oxidation to proceed. frontiersin.orgresearchgate.net For instance, the thermoacidophilic methanotroph Methylacidiphilum fumariolicum SolV has been shown to consume this compound, leading to the production and subsequent oxidation of H₂S. ru.nl While this process is vital for survival in the presence of this compound, the degradation rate is significantly lower than that of methane. frontiersin.org The widespread presence of mtoX gene homologs in various methanotrophs suggests that this is a common strategy for coping with this compound in diverse environments. frontiersin.orgru.nl
| Organism/Group | Enzyme/Gene | Function | Significance |
| Methanotrophs (e.g., Methylacidiphilum fumariolicum SolV) | This compound Oxidase (MTO) / mtoX | Oxidizes this compound to formaldehyde, H₂S, and H₂O₂ | Detoxification mechanism to overcome inhibition of methane oxidation |
| Verrucomicrobial methanotrophs | This compound Oxidase (MTO) / mtoX | Oxidation of sulfur compounds | Metabolic versatility in geothermal systems |
Utilization as Carbon and Energy Source by Anaerobic Microorganisms
In anaerobic environments, certain microorganisms can utilize this compound not just for detoxification but as a substrate for growth. Anaerobic degradation of this compound is a key process in environments such as freshwater and salt marsh sediments. researchgate.netoup.com
Methanogenic archaea, a group of microbes that produce methane as a metabolic byproduct, are significant consumers of this compound in anoxic conditions. researchgate.netnih.gov Batch experiments have demonstrated that this compound can serve as the sole source of carbon and energy for some methanogens, leading to the production of methane and hydrogen sulfide. researchgate.net This process is a form of anaerobic respiration where this compound is the electron donor. wikipedia.org
Besides methanogens, sulfate-reducing bacteria (SRB) also play a role in the anaerobic degradation of this compound, particularly in marine and brackish environments where sulfate is abundant. researchgate.netoup.com These bacteria can oxidize this compound to carbon dioxide and hydrogen sulfide, using sulfate as the electron acceptor. oup.com For example, a strain of Desulfosarcina isolated from mangrove sediments was shown to utilize both dimethylsulfide and this compound for growth. oup.com
| Microorganism Type | Metabolic Process | Products | Environment |
| Methanogenic Archaea | Anaerobic respiration (Methanogenesis) | Methane (CH₄), Hydrogen Sulfide (H₂S) | Anoxic sediments, brewery wastewater |
| Sulfate-Reducing Bacteria (SRB) | Anaerobic respiration (Sulfate reduction) | Carbon Dioxide (CO₂), Hydrogen Sulfide (H₂S) | Marine sediments, salt marshes |
Detoxification Mechanisms in Microorganisms
Due to its toxicity, which includes the inhibition of key metabolic enzymes like cytochrome c oxidase, microorganisms have evolved specific mechanisms to detoxify this compound. mdpi.com The primary and most efficient detoxification pathway is its oxidation.
As discussed, aerobic methanotrophs and other methylotrophs use this compound oxidase (MTO) to convert this compound into less harmful substances like formaldehyde and hydrogen sulfide. frontiersin.orgru.nl The resulting H₂S can then be further oxidized for energy or assimilated into cellular components. ru.nl This MTO-catalyzed reaction is a widespread detoxification strategy. frontiersin.org
In the cecal mucosa of rats, a different detoxification pathway has been observed. Instead of methylation, this compound is demethylated to produce hydrogen sulfide (H₂S). nih.gov This H₂S is then rapidly oxidized to thiosulfate (B1220275), a much less toxic and non-volatile compound, which can be excreted. nih.gov This process is thousands of times faster than methylation, highlighting its importance as a primary detoxification route in this biological system. nih.gov
Another potential, though less prominent, detoxification pathway is the methylation of this compound to form dimethyl sulfide (DMS). nih.gov However, studies on rat cecal mucosa have shown that this pathway is not significant compared to the demethylation and subsequent oxidation to thiosulfate. nih.gov
| Mechanism | Enzyme/Process | Products | Organism/System |
| Oxidation | This compound Oxidase (MTO) | Formaldehyde, H₂S, H₂O₂ | Aerobic bacteria (e.g., Methanotrophs, Hyphomicrobium) |
| Demethylation & Oxidation | Demethylation followed by oxidation | Hydrogen Sulfide (H₂S), Thiosulfate | Rat cecal mucosa |
Microbial Community Dynamics in this compound Cycling (e.g., Microbial Mats)
Microbial mats are complex, stratified ecosystems where steep physicochemical gradients drive diverse microbial metabolisms, including the cycling of sulfur compounds like this compound. The dynamics of microbial communities in these mats are influenced by the availability of substrates and the interplay between different functional guilds of microorganisms. nih.govresearchgate.net
This compound in Higher Organisms and Biological Systems
Endogenous Production in Animal Tissues and Blood
This compound is a naturally occurring substance within the bodies of animals, including humans. It is found in various tissues such as the blood and brain. hmdb.cathegoodscentscompany.comchemicalbook.com Its presence is a result of normal metabolic processes. mdpi.com Blood this compound concentrations have been measured in various studies, with baseline levels observed in healthy individuals. researchgate.net For example, one study reported a mean blood this compound concentration of 5.7 +/- 0.3 nmol/ml in control subjects. researchgate.net The compound is also released in animal feces, contributing to its characteristic odor. hmdb.cathegoodscentscompany.com While a natural component of the body, elevated levels of this compound can be toxic, and its metabolism is crucial for preventing accumulation. mdpi.comnih.gov The liver is believed to play a role in the metabolism of this compound, although other tissues and blood components also contribute to its detoxification. nih.gov
Metabolic Origins in Vertebrates (e.g., Asparagus Consumption Byproducts)
One of the most well-known examples of this compound production in vertebrates is as a metabolic byproduct following the consumption of asparagus (Asparagus officinalis). chemicalbook.compan.olsztyn.pl After eating asparagus, many individuals notice a distinct, sulfurous odor in their urine, which is attributed to a suite of volatile sulfur compounds. pan.olsztyn.plmdpi.comresearchgate.net
This compound is a key compound identified in "asparagus urine," along with others such as dimethyl sulfide, dimethyl sulfoxide, and dimethyl sulfone. pan.olsztyn.plmdpi.com These compounds are not typically found in raw or cooked asparagus but are instead formed through the metabolic breakdown of precursor compounds present in the vegetable. mdpi.com The primary precursor is thought to be asparagusic acid, a compound unique to asparagus. mdpi.com The metabolic process that converts asparagusic acid and other sulfur-containing molecules into this compound and other volatile byproducts occurs relatively quickly, with the characteristic urine odor appearing as soon as 15-20 minutes after consumption. chemicalbook.compan.olsztyn.pl
Interestingly, there is a genetic component to this phenomenon, but it relates to the ability to smell the odor rather than the production of the odorous compounds. chemicalbook.commdpi.com Research suggests that all individuals likely produce these metabolites after eating asparagus, but only those with the specific olfactory receptor genes can detect their presence in urine. chemicalbook.com
| Metabolic Product | Precursor (in Asparagus) | Effect | Genetic Factor |
| This compound | Asparagusic acid, S-methylmethionine | Characteristic sulfurous odor in urine | Ability to detect the odor is genetically determined |
| Dimethyl sulfide | Asparagusic acid, S-methylmethionine | Contributes to urine odor | Ability to detect the odor is genetically determined |
| Dimethyl sulfoxide | Asparagusic acid, S-methylmethionine | Contributes to urine odor | Ability to detect the odor is genetically determined |
| Dimethyl sulfone | Asparagusic acid, S-methylmethionine | Contributes to urine odor | Ability to detect the odor is genetically determined |
Enzymatic Degradation Pathways (e.g., SELENBP1-Catalyzed Processes)
The primary enzymatic pathway for this compound degradation in humans involves the enzyme Selenium-Binding Protein 1 (SELENBP1). encyclopedia.pubdb-thueringen.de Identified in 2018 as a this compound oxidase (MTO), SELENBP1 catalyzes the oxidative conversion of this compound into less volatile products. encyclopedia.pubdb-thueringen.descispace.com This enzymatic reaction requires the presence of oxygen and copper ions as an essential cofactor for its activity. db-thueringen.deresearchgate.netnih.gov The products of this SELENBP1-catalyzed oxidation are formaldehyde, hydrogen peroxide (H₂O₂), and hydrogen sulfide (H₂S). encyclopedia.pubdb-thueringen.descispace.comuniprot.org
SELENBP1 is ubiquitously expressed in human tissues, with particularly high levels found in the liver, kidneys, and the epithelial cells lining the colon. encyclopedia.pubnih.govmdpi.com This distribution aligns with its crucial role in detoxifying this compound, which is produced in significant amounts by the gut microbiota through the degradation of dietary methionine. encyclopedia.pub The H₂S produced from this reaction can then be further metabolized into thiosulfate and sulfate by mitochondrial enzymes. encyclopedia.pubdb-thueringen.de
Mutations in the SELENBP1 gene that result in an inactive MTO enzyme can lead to a metabolic disorder known as extraoral halitosis, characterized by a cabbage-like odor due to the accumulation of undegraded this compound and its metabolite, dimethyl sulfide (DMS), in the breath. db-thueringen.descispace.com This condition underscores the physiological importance of SELENBP1 in sulfur metabolism. db-thueringen.descispace.com The enzymatic mechanism appears to be conserved across species, as an ortholog in Caenorhabditis elegans, named SEMO-1, also demonstrates this compound oxidase activity. core.ac.uk
Table 1: Key Findings on SELENBP1-Catalyzed this compound Degradation
| Finding | Description | Supporting Evidence |
|---|---|---|
| Enzyme Identity | Selenium-Binding Protein 1 (SELENBP1) functions as a this compound oxidase (MTO). encyclopedia.pubdb-thueringen.deuniprot.org | Identified as the human MTO, converting this compound to H₂O₂, formaldehyde, and H₂S. scispace.comresearchgate.net |
| Catalytic Reaction | CH₃SH + O₂ + H₂O → HCHO + H₂S + H₂O₂ | The reaction is an oxidative conversion of this compound. db-thueringen.deuniprot.org |
| Essential Cofactor | Copper ions are essential for the MTO activity of SELENBP1. researchgate.netnih.gov | Site-directed mutagenesis of putative copper-binding sites resulted in a loss of enzymatic function. nih.gov |
| Physiological Role | Detoxification of this compound, particularly that produced by gut microbiota. encyclopedia.pub | High expression in the colon, liver, and kidneys, tissues exposed to VSCs. nih.govmdpi.com |
| Clinical Relevance | Mutations in the SELENBP1 gene cause extraoral halitosis due to impaired this compound degradation. scispace.com | Patients exhibit high levels of this compound and dimethyl sulfide in their breath. scispace.com |
| Phylogenetic Conservation | The MTO activity is conserved in orthologs such as SEMO-1 in C. elegans. core.ac.uk | Recombinant SEMO-1 demonstrated MTO activity, which was lost when mutations found in human SELENBP1 were introduced. core.ac.uk |
Association with Biogenic Volatile Organic Sulfur Compounds
This compound is a central compound in the biogeochemical sulfur cycle and a key member of the group of biogenic volatile organic sulfur compounds (VOSCs). researchgate.netcaister.com These compounds are primarily produced through microbial activity in various terrestrial and aquatic environments. researchgate.netcaister.com this compound's production is intrinsically linked with other VOSCs, most notably dimethyl sulfide (DMS). nih.gov
In marine environments, both this compound and DMS are significant degradation products of dimethylsulfoniopropionate (DMSP), an osmolyte produced by phytoplankton and marine algae. caister.comnih.govcopernicus.org While the cleavage of DMSP can directly yield DMS, the demethylation pathway of DMSP produces this compound, which can be a substantial fraction of the total VOSC output. copernicus.org In anoxic freshwater sediments, where DMSP is not a significant precursor, the primary pathway for this compound formation is the methylation of biogenic hydrogen sulfide. asm.orgnih.gov The methyl groups for this reaction are often derived from the degradation of methoxylated aromatic compounds, such as lignin. asm.org
The microbial degradation of sulfur-containing amino acids, particularly methionine, is another major source of this compound in both aerobic and anaerobic environments. researchgate.netcaister.comresearchgate.net this compound can, in turn, serve as a precursor for other VOSCs. For instance, it can be methylated by thiol S-methyltransferases to form DMS. caister.com The interplay between these compounds is complex, with the balance between production and consumption pathways determining the net flux of VOSCs from ecosystems into the atmosphere, where they can contribute to processes like acid precipitation. researchgate.netnih.gov
Computational and Theoretical Studies on Methanethiol
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the electronic structure and reactivity of chemical systems at the atomic level. numberanalytics.comumn.edu In the study of methanethiol, DFT calculations provide critical insights into its behavior in various chemical environments, from interactions with metal surfaces to its role as a model in complex biological reactions. numberanalytics.comresearchgate.net DFT allows researchers to understand reaction mechanisms, predict the performance of catalysts, and design new materials and processes with greater efficiency. numberanalytics.com
The interaction of thiols with metal surfaces is fundamental to fields like self-assembled monolayers (SAMs), catalysis, and molecular electronics. unl.eduuniversiteitleiden.nl DFT calculations have been instrumental in elucidating the specifics of this compound (CH₃SH) adsorption, particularly on transition metal surfaces like cobalt.
Studies on the ferromagnetic Co(0001) surface reveal that this compound does not adsorb molecularly. aps.org Instead, it undergoes a dissociative adsorption process, breaking the S-H bond to form an adsorbed methylthiolate (CH₃S) radical and a hydrogen atom. unl.eduaps.org This process is energetically favorable, with the dissociative state being 1.4 eV lower in energy than the clean Co(0001) surface and a free this compound molecule. aps.org
DFT calculations have determined the preferred binding sites and energies for the resulting methylthiolate species. unl.edu The most stable adsorption sites are the threefold hollow sites (both fcc and hcp), which have nearly identical adsorption energies. aps.org The bridge site is slightly less stable (by about 0.2 eV), while the atop site is unstable for methylthiolate adsorption. unl.eduaps.org
The adsorption energy is also dependent on the surface coverage, decreasing as coverage increases due to repulsive interactions between the adsorbed molecules. unl.edu The orientation of the adsorbed methylthiolate is influenced by the packing density. In several arrangements, such as (√3 × √3)R30°, (2 × 2), and (2 × 3), the S-C bond tends to be oriented normal to the surface. unl.edu
DFT analysis also provides insights into the electronic and magnetic properties of the interface. unl.edu There is a significant charge transfer from the cobalt surface atoms to the sulfur atom of the methylthiolate, resulting in a strongly polar S-Co bond. unl.eduaps.org This interaction also affects the magnetic moments of the surface atoms. Surface cobalt atoms bonded to sulfur exhibit a reduced magnetic moment (~1.66 µB) compared to unbound surface cobalt atoms (~1.85 µB). unl.eduaps.org The adsorbed sulfur atom itself acquires a small magnetic moment of approximately 0.08 µB. unl.edu The calculated Co-S bond length is 2.22 Å, which is significantly shorter than the Au-S bond length (2.52 Å) calculated for comparison, indicating a stronger bond on the cobalt surface. researchgate.net
| Parameter | Finding | Reference |
|---|---|---|
| Adsorption Process | Dissociative: CH₃SH → CH₃S(ads) + H(ads) | unl.eduaps.org |
| Energetic Favorability | Dissociated state is 1.4 eV lower in energy than free CH₃SH and clean surface. | aps.org |
| Most Stable Adsorption Site | Threefold hollow (fcc and hcp) | unl.eduaps.org |
| Relative Site Stability | Bridge site is ~0.2 eV less stable than hollow; atop site is unstable. | unl.eduaps.org |
| Co-S Bond Length | 2.22 Å | researchgate.net |
| Charge Transfer | From Co surface atoms to the S atom, creating a polar bond. | unl.eduaps.org |
| Magnetic Moment (Co bound to S) | ~1.66 µB | unl.eduaps.org |
| Magnetic Moment (Co not bound to S) | ~1.85 µB | unl.eduaps.org |
| Magnetic Moment (Adsorbed S) | ~0.08 µB | unl.edu |
DFT calculations are crucial for unraveling the complex reaction pathways in heterogeneous catalysis. numberanalytics.comresearchgate.net For this compound, these studies have provided atomic-level understanding of its conversion and desulfurization over various catalysts.
Hydrodesulfurization (HDS) on Co-promoted MoS₂: In the industrially vital HDS process, DFT combined with scanning tunneling microscopy has been used to model the reaction of this compound on Co-promoted MoS₂ catalysts. nih.gov Calculations revealed that the most favorable reaction pathway involves the transfer of the methyl group to a coordinatively unsaturated cobalt atom on the catalyst edge, which facilitates the critical C-S bond scission. nih.gov This mechanism highlights the essential role of the cobalt promoter sites in the catalytic cycle. nih.gov
Desulfurization on Ceria (CeO₂): On defective cerium oxide (CeO₂(111)) surfaces with oxygen vacancies, DFT calculations have explored the decomposition chemistry of this compound. researchgate.net The oxygen vacancy sites act as strong acidic centers, facilitating the initial C-S and S-H bond fissions with modest activation barriers. researchgate.net The study mapped out potential pathways for the formation of major experimentally observed products, including methane (B114726) (CH₄), hydrogen sulfide (B99878) (H₂S), and carbon monoxide (CO). researchgate.net
Conversion to Dimethyl Sulfide on Mo₆S₈ Clusters: DFT has also been used to investigate the catalytic conversion of methane and hydrogen sulfide into this compound and dimethyl sulfide (DMS) over Mo₆S₈ clusters. rsc.org A microkinetic model based on DFT-calculated energies and vibrational frequencies was developed to assess the catalyst's activity and selectivity. rsc.org The study identified two distinct pathways for this compound formation: a direct route and a stepwise route. rsc.org The stepwise pathway is also part of the mechanism leading to the formation of DMS. rsc.org
| Catalytic System | Reaction | Key DFT Finding | Reference |
|---|---|---|---|
| Co-promoted MoS₂ | Hydrodesulfurization (HDS) | The favorable pathway involves methyl group transfer to a Co site, leading to C-S bond scission. | nih.gov |
| Defective CeO₂(111) | Desulfurization / Decomposition | Oxygen vacancies act as acidic sites that facilitate initial C-S and S-H bond fissions. | researchgate.net |
| Mo₆S₈ Clusters | Conversion to CH₃SH and DMS | Identified direct and stepwise pathways for this compound formation, with the latter being part of the DMS formation route. | rsc.org |
In biochemistry and pharmaceutical sciences, the selective chemical modification of proteins is a cornerstone of developing therapeutics like antibody-drug conjugates (ADCs) and creating tools for chemical biology. nih.govacs.org The sulfhydryl group of the amino acid cysteine is a prime target for such modifications due to its high nucleophilicity and relatively low abundance. nih.gov In computational studies, this compound serves as an effective and simplified model for the cysteine side chain, allowing for the detailed investigation of reaction thermodynamics and kinetics using DFT. mdpi.comresearchgate.net
DFT calculations have been employed to compute thermodynamic properties such as the change in Gibbs free energy (ΔG), enthalpy (ΔH), and electronic energy (ΔE) for a wide range of bioconjugation reactions. mdpi.comresearchgate.net For instance, the reaction of this compound with various electrophilic reagents, including Michael acceptors, has been extensively studied to predict their suitability for cysteine modification. nih.govacs.org
One study computationally screened over 40 Michael acceptors, predicting the thermodynamic stability of their adducts with this compound. nih.govacs.org Using the M06-2X/6-311+G(d,p) level of theory, it was found that the reaction of this compound with N-methylmaleimide, a common reagent in ADCs, is exothermic by approximately -29 kcal/mol (ΔE). nih.gov However, the study also identified other acceptors, such as N-methylated ethynesulfonamide, that form even more thermodynamically stable products. nih.govacs.org
Kinetic studies using DFT are also critical. For the Michael addition, the reactive species is often the thiolate anion (CH₃S⁻). nih.govacs.org DFT calculations of the reaction barriers (ΔG‡) for the addition of the methanethiolate (B1210775) anion to various electrophiles have shown that while some reactions are thermodynamically favorable, they may have high kinetic barriers. nih.govacs.org For example, the attack of MeS⁻ on N-methylmaleimide was predicted to be more rapid (i.e., have a lower activation barrier) than its reaction with propynamides, a finding that aligns with experimental observations. nih.govacs.org These computational models help guide the design of new bioconjugation reagents with optimized stability and reactivity profiles. nih.gov
| Reactant | Reaction Type | Calculated Parameter | Value (kJ/mol) | Reference |
|---|---|---|---|---|
| N-methylmaleimide | Michael Addition | ΔG (aqueous phase) | -55.92 | researchgate.net |
| 2-Methyloxirane | Ring Opening | ΔG (aqueous phase) | -77.84 | researchgate.net |
| Phenyl isocyanate | Addition to Isocyanate | ΔG (aqueous phase) | -53.16 | mdpi.com |
| Methyl isothiocyanate | Addition to Isothiocyanate | ΔG (aqueous phase) | -60.29 | mdpi.com |
Analytical Chemistry Methodologies for Methanethiol Detection and Quantification
Gas Chromatography-Mass Spectrometry (GC-MS) Techniques
Gas chromatography (GC) is a cornerstone for the analysis of volatile sulfur compounds like methanethiol. cdc.gov When coupled with mass spectrometry (MS), it provides a powerful tool for both separation and identification. researchgate.net GC-MS is the analytical method of choice for determining this compound in environmental samples. cdc.gov For aqueous and solid waste samples, this compound is typically purged with an inert gas and collected on a solid sorbent, followed by thermal desorption and subsequent measurement by GC-MS. cdc.gov
A sensitive analytical method for the quantification of this compound involves solid-phase microextraction with in-fiber derivatization using N-ethylmaleimide, followed by analysis with GC-MS using a triple quadrupole in the selected reaction monitoring mode. nih.gov This method has achieved detection limits for this compound in water as low as 10 ng L⁻¹, which is below its odor-perception threshold. nih.gov
In the analysis of complex gaseous mixtures, such as mainstream vapor phase cigarette smoke, a method utilizing GC-MS has been described for the simultaneous analysis of this compound and other volatile sulfur compounds. epa.gov The fresh smoke is collected in a gas bag, and a small volume is injected into the GC system. epa.gov It has been noted that this compound is extremely reactive in such samples, and its levels can change drastically with storage time, necessitating rapid analysis. epa.gov
| Parameter | Value | Reference |
| Quantification Limit (HS/GC-MS) | 10 μg / L | analytice.com |
| Detection Limit in Water (SPME-GC-MS/MS) | 10 ng L⁻¹ | nih.gov |
| Average Value in 2R4F Cigarette Smoke | 25.6 μ g/cigt ⁻¹ | epa.gov |
Thermal desorption (TD) is a sample preparation technique that enhances the sensitivity of GC-MS for trace-level analysis of volatile compounds like this compound. youtube.com This method involves collecting analytes onto a sorbent tube, which is then heated to release the compounds into the GC-MS system. chromatographyonline.com This pre-concentration step allows for the detection of very low concentrations of this compound. eag.com The process, known as dynamic headspace analysis, involves subjecting the sample to elevated temperatures to drive volatile compounds from the sample matrix into the headspace, which is then swept by a carrier gas through an adsorbent trap. eag.com
A two-stage thermal desorption system can provide narrower peaks compared to a one-stage system, resulting in superior sensitivity. youtube.com Data from a micro gas analysis system (μGAS) used to monitor this compound from a pulping process showed good agreement with results obtained by collection with a silica (B1680970) gel tube followed by thermal desorption-gas chromatography-mass spectrometry. nih.gov Direct thermal desorption (DTD) is a variation designed for solid samples, where the sample is placed directly into the thermal desorption tube, eliminating the need for solvent extraction and offering high sensitivity and low detection limits. mdpi.com
The Flame Photometric Detector (FPD) is a sulfur-selective detector commonly used in gas chromatography for the analysis of sulfur-containing compounds, including this compound. cdc.govwur.nl Its selectivity and sensitivity make it a valuable tool for measuring this compound in various matrices. wur.nl The substitution of a flame ionization detector with a sulfur-selective flame photometric detector has been shown to reduce the detection limit for this compound significantly. cdc.gov
One method for determining airborne this compound involves collection on a glass fiber filter impregnated with mercuric acetate (B1210297). epa.gov The this compound is then regenerated and analyzed by GC with flame photometric detection, achieving a detection limit of 17 µg/m³. epa.gov The Pulsed Flame Photometric Detector (PFPD) is an advancement over the conventional FPD, offering improved sensitivity and a uniform equimolar response to sulfur compounds. tau.ac.il This is attributed to the reduction of flame background noise and higher signal brightness. tau.ac.il
| Detector Type | Detection Limit | Key Feature |
| Flame Photometric Detector (FPD) | 17 µg/m³ (for airborne this compound) epa.gov | Sulfur-selective cdc.govwur.nl |
| Pulsed Flame Photometric Detector (PFPD) | Superior to continuous flame FPD tau.ac.il | Equimolar sulfur response tau.ac.il |
Fluorescence Detection Methods
Fluorescence-based methods offer high sensitivity for the detection of thiols like this compound. mdpi.com These techniques often involve derivatization to convert the non-fluorescent thiol into a fluorescent product that can be easily measured. nih.gov
A micro gas analysis system (μGAS) has been developed for the continuous or near-real-time measurement of this compound at parts-per-billion by volume (ppbv) levels. nih.gov This system collects gaseous this compound by absorption into an alkaline solution within a honeycomb-patterned microchannel scrubber. nih.gov The collected this compound is then mixed with a fluorescent reagent for detection. nih.gov This system has demonstrated the ability to measure this compound without significant interference from other sulfur compounds. nih.gov The limits of detection were reported to be 0.2 ppbv with a commercial detector and 0.3 ppbv with a miniature detector. nih.gov
The derivatization of thiols with fluorescent reagents is a common strategy to enhance detection. nih.gov 4-(N,N-dimethylaminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole (DBD-F) is a fluorescent reagent used in the μGAS system for the detection of this compound. nih.gov After collection in an alkaline solution, this compound is mixed with DBD-F to produce a fluorescent derivative that can be quantified. nih.gov This method has been successfully applied to monitor this compound levels from industrial processes and agricultural settings in near-real-time. nih.gov
| Reagent | Application | Detection Principle |
| 4-(N,N-dimethylaminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole (DBD-F) | Derivatization of this compound in μGAS systems nih.gov | Forms a fluorescent product with thiols nih.gov |
Other Spectroscopic Techniques
Besides GC-MS and fluorescence-based methods, other spectroscopic techniques have been employed for the analysis of this compound. Fourier transform infrared (FTIR) spectroscopy with flow cell detectors can provide sensitive and selective detection of compounds like this compound that have been separated by fluid chromatography. cdc.gov Additionally, online measurements using proton-transfer-reaction mass spectrometry (PTR-MS) have been utilized to measure sulfur compounds, including this compound, from sources such as animal production facilities. nih.gov
Challenges in Trace-Level this compound Analysis
The accurate detection and quantification of this compound at trace levels present significant analytical challenges. These difficulties stem from the compound's inherent properties, its environmental prevalence at low concentrations, and the complexity of the matrices in which it is often found.
Environmental Significance of Low Concentrations
This compound is a volatile sulfur compound that plays a crucial role in the global sulfur cycle and climate regulation, even at very low atmospheric concentrations. whiterose.ac.ukcsic.es It is naturally produced in various environments, including by marine life. csic.eswikipedia.org In surface seawater, this compound is a primary breakdown product of the algal metabolite dimethylsulfoniopropionate (DMSP). wikipedia.org
Recent research has highlighted that oceanic emissions of this compound contribute significantly to the formation of aerosols, which can reflect solar radiation and aid in cloud formation, thereby having a cooling effect on the climate. csic.esearth.comeurekalert.org Although present in seawater at much lower concentrations than sulfate (B86663), marine bacteria utilize this compound for protein synthesis. wikipedia.org In the atmosphere, this compound is of interest because it efficiently reacts to form sulfur dioxide (SO2), a particle-forming gas. whiterose.ac.uk It has been observed in the marine atmosphere at mixing ratios of approximately 5%–15% that of dimethyl sulfide (B99878) (DMS). whiterose.ac.uk Despite its relatively short atmospheric lifetime, estimated to be between 0.125 and 1.5 days, it accumulates in the lower troposphere in substantial amounts. whiterose.ac.uk The human nose can detect the distinct odor of this compound, often described as resembling rotten cabbage, at concentrations as low as 1 to 2 parts per billion (ppb). mdpi.com
Atmospheric Mixing Ratios of this compound and Related Compounds
| Compound | Typical Mixing Ratio in Polluted Marine Atmosphere | Reference |
| This compound (MeSH) | 10–30 ppt (B1677978) | whiterose.ac.uk |
| Dimethyl Sulfide (DMS) | MeSH is ~5%-15% of DMS | whiterose.ac.uk |
| Nitrogen Oxides (NOx) | Up to 24.3 ppb | whiterose.ac.uk |
Interferences from Other Sulfur Compounds and Amines
A significant challenge in the analysis of trace-level this compound is the potential for interference from other volatile sulfur compounds (VSCs) and amines that are often present in the same samples. nih.govresearchgate.net Common interfering sulfur compounds include hydrogen sulfide (H₂S), dimethyl sulfide (DMS), and carbon disulfide (CS₂).
In biotechnological processes for removing sulfur compounds, this compound has been shown to react with biologically produced sulfur particles, leading to the formation of dimethyl polysulfides and other polysulfides. nih.gov This reactivity can alter the concentration of this compound in a sample and introduce new compounds that may interfere with its detection.
Amines can also react with sulfur and sulfur-containing compounds. researchgate.net For instance, aliphatic diamines can react with sulfur and hydrogen sulfide at room temperature. researchgate.net While specific studies detailing the direct interference of amines with modern analytical methods for this compound are not prevalent in the provided search results, the general reactivity between these classes of compounds suggests a potential for interference that must be considered during method development and validation. nih.govresearchgate.net However, one study utilizing a micro gas analysis system with a fluorescence detector reported that gaseous this compound was measured without serious interference from other sulfur compounds or amines. nih.gov
Potential Interferents in this compound Analysis
| Interferent Class | Specific Examples | Potential for Interference |
| Volatile Sulfur Compounds | Hydrogen sulfide (H₂S), Dimethyl sulfide (DMS) | High, due to similar chemical properties and co-occurrence. |
| Amines | Aliphatic diamines | Possible, due to reactivity with sulfur compounds. researchgate.net |
Sample Collection and Preservation Considerations
Proper sample collection and preservation are critical for obtaining accurate measurements of trace-level this compound, as its volatile and reactive nature makes it susceptible to loss and transformation. researchgate.netosha.gov The objective of sampling is to collect a representative portion of the material that is large enough for analysis while ensuring that the composition does not significantly change before testing. researchgate.net
Historically, methods for collecting this compound have included using bubblers with an organic solvent or activated charcoal. osha.gov However, bubblers can have low collection efficiencies, and this compound has been found to react in the presence of activated charcoal to form disulfide. osha.gov To overcome these issues, methods using filters impregnated with mercuric acetate have been developed. osha.gov This technique forms a nonvolatile mercuric mercaptide, which can then be treated with hydrochloric acid to regenerate the this compound for analysis by gas chromatography. osha.gov
General best practices for sample collection and preservation include using clean, contaminant-free sample containers and ensuring all sampling equipment is quality-assured. researchgate.net For organic analysis, it is recommended that glass bottles be baked at 450°C. researchgate.net To prevent misidentification, samples should be clearly labeled with a unique identifier, sample type, collector's name, date and time of collection, location, and any preservatives used. researchgate.net Sample seals can also be used to detect unauthorized tampering. researchgate.net When collecting composite samples over time, preservatives should be added to the sample bottle initially to ensure all portions are preserved upon collection. researchgate.net
Summary of Sample Collection and Preservation Techniques for this compound
| Technique | Description | Advantages | Disadvantages | Reference |
| Bubblers with Organic Solvent | Gas is bubbled through a solvent to trap this compound. | Simple setup. | Low collection efficiency. osha.gov | osha.gov |
| Activated Charcoal | This compound is adsorbed onto activated charcoal. | High surface area for adsorption. | This compound can react to form disulfide. osha.gov | osha.gov |
| Impregnated Filters | Filters treated with mercuric acetate capture this compound as a nonvolatile derivative. | Forms a stable derivative, preventing loss of volatile this compound. | Involves the use of mercury compounds. | osha.gov |
Industrial and Applied Chemical Significance of Methanethiol
Precursor in Organic Synthesis
Methanethiol serves as a fundamental building block in the industrial production of numerous organic compounds, ranging from essential amino acids to complex agrochemicals and polymers. vizagchemical.comchemeurope.com Its utility stems from the reactive thiol group, which readily participates in various chemical transformations.
Production of Essential Amino Acids (e.g., Methionine, Lysine (B10760008), Tryptophan)
This compound is a primary raw material in the industrial synthesis of the essential amino acid methionine, which is extensively used as a dietary supplement in animal feed, particularly for poultry. vizagchemical.comwikipedia.orgcoherentmarketinsights.com The most common industrial method for producing methionine involves the reaction of this compound with acrolein and hydrogen cyanide to form 5-(2-methylmercaptoethyl) hydantoin. google.com This intermediate is then hydrolyzed to yield D,L-methionine. google.com
In addition to the dominant chemical synthesis routes, biotechnological methods are also being explored and implemented. Some processes involve the enzymatic conversion of precursors like O-succinyl-L-homoserine or O-acetyl-L-homoserine with this compound to produce L-methionine. google.comresearchgate.netthuenen.de While this compound is central to methionine production, its direct role in the industrial synthesis of lysine and tryptophan is less prominent, though it is involved in the broader metabolic pathways of sulfur-containing amino acids in microorganisms. wikipedia.orgresearchgate.netmdpi.com In some engineered microorganisms, pathways have been developed to utilize this compound for the synthesis of methionine and its analogues. koreascience.krresearchgate.net
Table 1: Industrial Production of Methionine using this compound
| Production Method | Key Reactants | Intermediate | Final Product |
|---|---|---|---|
| Chemical Synthesis (Bucherer-Bergs) | This compound, Acrolein, Hydrogen Cyanide, Ammonia, Carbon Dioxide | 5-(2-methylmercaptoethyl) hydantoin | D,L-Methionine |
Synthesis of Agrochemicals (e.g., Pesticides, Herbicides, Insecticides)
This compound is a crucial intermediate in the manufacture of a variety of agrochemicals. vizagchemical.comchemeurope.comcoherentmarketinsights.com Its incorporation into the molecular structure of these compounds is key to their biological activity. It is used in the synthesis of insecticides, fungicides, and herbicides. maximizemarketresearch.commarketresearch.comchemicalbook.com For instance, this compound is a precursor in the production of the insecticide fenthion (B1672539) and the fungicide diclomezine. researchgate.net The versatility of this compound allows for its use as a building block in creating diverse sulfur-containing active ingredients for crop protection. taylorandfrancis.comlookchem.com
Table 2: Examples of Agrochemicals Synthesized from this compound
| Agrochemical Class | Example Compound | Role of this compound |
|---|---|---|
| Insecticide | Fenthion | Precursor in synthesis |
| Fungicide | Diclomezine | Precursor in synthesis |
Manufacture of Sulfonyl Chlorides (e.g., Methylsulfonyl Chloride)
This compound is a key starting material for the production of methylsulfonyl chloride (MSC). chemicalbook.com One method involves the vigorous oxidation of this compound to produce methanesulfonic acid, which is then reacted with thionyl chloride to yield methylsulfonyl chloride. chemeurope.com An alternative, though less desirable due to the hazardous nature of this compound, is the direct oxidation of methylmercaptan by chlorine gas in the presence of water. google.com Methylsulfonyl chloride is a versatile reagent used in the synthesis of pharmaceuticals and other specialty chemicals, acting as a building block for various drug candidates. acs.orgresearchgate.netvarsal.com
Emerging Roles in C1 Chemistry
C1 chemistry focuses on the conversion of single-carbon molecules into more valuable chemicals. tue.nlchemist.gr this compound is gaining recognition as a promising candidate in this field.
This compound as a Novel C1 Feedstock
Researchers are exploring this compound as a novel C1 feedstock for the chemical industry. tue.nlphys.org Traditionally, this compound is produced from methanol (B129727), making it relatively expensive for large-scale applications. phys.org However, efforts are underway to develop more cost-effective direct synthesis routes from abundant sources like carbon monoxide and hydrogen sulfide (B99878). tue.nllehigh.eduresearchgate.net
A significant development is the this compound-to-olefins (MtTO) process, which converts this compound into ethylene (B1197577) and propylene, fundamental building blocks for plastics. phys.orgresearchgate.net This process is analogous to the established methanol-to-olefins (MTO) technology. tue.nl The use of specific small-pore zeolites as catalysts has shown high selectivity in this conversion. phys.org The potential to synthesize this compound from carbon dioxide further enhances its appeal as a sustainable C1 feedstock, contributing to the reduction of greenhouse gas emissions. tue.nlphys.org The definition of C1 compounds can be extended to include molecules without C-C bonds, which encompasses this compound. nih.gov
Conversion to Olefins (e.g., this compound-to-Olefins (MtTO) Reaction)
The conversion of this compound to light olefins, such as ethylene and propylene, represents a significant development in C1 chemistry. This process, known as the this compound-to-Olefins (MtTO) reaction, is analogous to the well-established Methanol-to-Olefins (MTO) process. phys.orgtue.nl In the MtTO reaction, this compound is catalytically converted into olefins and hydrogen sulfide (H₂S). google.com The ability to recycle the hydrogen sulfide byproduct to generate more this compound makes a stand-alone process feasible. google.com
The MtTO reaction is typically carried out at elevated temperatures, in the range of 300°C to 500°C, and can proceed either through pyrolysis or, more commonly, with the use of a heterogeneous catalyst. google.com Zeolite catalysts, particularly those with small pores, have shown high efficacy and selectivity in this conversion. phys.org
Research Findings and Catalysts:
Research has demonstrated that zeolites like HSSZ-13 are effective catalysts for the MtTO reaction, capable of converting this compound into ethylene and propylene. rsc.orgrsc.org The reaction mechanism is believed to involve a hydrocarbon pool (HCP), similar to the MTO process, where organocatalytic intermediates of an aromatic and olefinic nature facilitate the formation of the final products. rsc.orgrug.nl Studies using ¹³C MAS NMR spectroscopy have identified methylated aromatic intermediates within the zeolite micropores, supporting the presence of a hydrocarbon pool during the reaction. rsc.org
The choice of catalyst significantly influences the product distribution. For instance:
HSSZ-13: Has been identified as a promising catalyst for selectively converting CH₃SH to light olefins in a temperature range of 400–450°C. rsc.org
H-[Al]-ZSM-5: This conventional catalyst also converts this compound but can produce byproducts like dimethyl sulfide (DMS), aromatics, and methane (B114726). nih.gov
H-[Ga]-ZSM-5: Substituting gallium for aluminum in the ZSM-5 structure has been shown to decrease the strength of the acid sites. nih.gov This modification suppresses the formation of undesirable byproducts and the subsequent reaction of ethylene to aromatics, leading to a high yield of ethylene. nih.gov
The reaction is generally performed at pressures between 1 and 5 atmospheres. google.com The development of these catalytic systems opens a new avenue for producing olefins, which are fundamental building blocks for plastics like polyethylene, from a non-petroleum-based sulfur-containing feedstock. phys.orgtue.nl
| Catalyst | Reaction Temperature (°C) | Key Findings/Selectivity | Reference |
|---|---|---|---|
| HSSZ-13 | 400–450 | Selective conversion of CH₃SH to light olefins (ethylene, propylene). Reaction proceeds via a hydrocarbon pool mechanism. | rsc.org |
| H-[Al]-ZSM-5 | Not specified | Forms ethylene, but also byproducts such as dimethyl sulfide (DMS), aromatics, and methane. | nih.gov |
| H-[Ga]-ZSM-5 | Not specified | Provides a high ethylene yield with high selectivity for olefins by suppressing byproduct formation. | nih.gov |
| Thorium Oxide | 300–500 | Listed as a potential heterogeneous catalyst for the process. | google.com |
| Silicon-Aluminum-Phosphorus Oxide (SAPO) | 300–500 | Mentioned as a potential catalyst for the process. | google.com |
Potential for Carbon Dioxide Utilization in this compound Synthesis
A significant step towards a more sustainable chemical industry involves utilizing greenhouse gases like carbon dioxide (CO₂) as a C1 feedstock. phys.org Research has shown the feasibility of synthesizing this compound directly from CO₂ and hydrogen sulfide (H₂S), offering a pathway to decrease greenhouse gas emissions. phys.orgtue.nl This process is a key area of investigation, as it could provide a more cost-effective and environmentally friendly alternative to the current production method, which involves the thiolation of methanol. tue.nl
The direct synthesis of this compound from CO₂ reduction is considered a potential initiation reaction for protometabolism in primordial hydrothermal systems, highlighting its fundamental chemical significance. chemrxiv.orgresearchgate.net
Research Findings and Catalysts:
Experimental studies have demonstrated that this compound can be successfully synthesized from the reaction of CO₂, H₂, and H₂S over various catalysts.
Molybdenum Sulfide (MoS₂): This catalyst has been shown to be effective for this compound synthesis. researchgate.netchemrxiv.org In one study, using supercritical CO₂ as both a carbon source and reaction medium, a 7.9% conversion of hydrogen sulfide to this compound was achieved at 200°C on a molybdenum sulfide catalyst. chemrxiv.orgchemrxiv.org The reaction also produced carbon monoxide, methane, and formate. chemrxiv.org Even with gaseous CO₂ at lower pressure, this compound formation was observed. researchgate.netchemrxiv.org
Vanadium-Based Catalysts: Sulfided vanadium catalysts supported on materials like titania (TiO₂) and alumina (B75360) (Al₂O₃) have also been investigated for the synthesis of this compound, although initial studies focused on carbon monoxide (CO) and H₂S as reactants. lehigh.edu These catalysts show high activity and selectivity at optimized temperatures. lehigh.edu
Alkali-Promoted Catalysts: For the synthesis from CO and H₂S, alkali-promoted molybdenum sulfide catalysts (like K/MoS₂) were initially developed. phys.orgtue.nl Further research revealed that cesium (Cs) is a much better promoter than potassium (K) for MoS₂ catalysts. phys.orgtue.nl Surprisingly, it was discovered that the MoS₂ component might not be necessary at all, as alkali sulfides alone can catalyze the synthesis, paving the way for more cost-effective catalysts. phys.orgtue.nl
| Catalyst System | Reactants | Key Findings/Conditions | Reference |
|---|---|---|---|
| Molybdenum Sulfide (MoS₂) | CO₂, H₂, H₂S | Achieved up to 7.9% conversion of H₂S to this compound at 200°C under supercritical CO₂ conditions. | chemrxiv.orgchemrxiv.org |
| Alkali-Promoted Molybdenum Sulfide (e.g., K/MoS₂, Cs/MoS₂) | CO, H₂, H₂S | Cesium (Cs) shows better performance than potassium (K) as a promoter. Alkali sulfides alone can catalyze the reaction. | phys.orgtue.nl |
| Sulfided Vanadium on Al₂O₃/TiO₂ | CO, H₂S | High activity and selectivity to this compound at an optimized temperature of 615 K (342°C). | lehigh.edu |
| α-Al₂O₃ (unmodified) | CO, H₂, H₂S | Achieved this compound selectivities of >98% at 340°C. | psu.edu |
Future Directions and Interdisciplinary Research on Methanethiol
Integration of Computational and Experimental Methodologies
The study of methanethiol (CH₃SH) is increasingly benefiting from the synergy between computational and experimental approaches. This integration provides a more comprehensive understanding of its properties and interactions at a molecular level. aip.orgresearchgate.net
Computational methods, such as density functional theory (DFT) and ab initio molecular dynamics, are being employed to investigate the structural and electronic properties of this compound. aip.orgresearchgate.net For instance, DFT calculations have been used to study the vibrational eigenstates of this compound and its thiolate form (CH₃S) in both the gas phase and when adsorbed on metal surfaces like nickel and platinum. researchgate.net These theoretical predictions of vibrational frequencies show reasonable agreement with experimental data from techniques like infrared spectroscopy and laser-induced fluorescence spectroscopy. researchgate.net
Furthermore, computational studies are crucial in modeling the behavior of this compound in complex systems. For example, the M06-2X/6-311+G(d,p) method has been utilized to predict the thermodynamic stability of products from the reaction of this compound with various Michael acceptors, which is relevant for bioconjugation applications. nih.govacs.org These computational predictions are essential for understanding reaction mechanisms and guiding experimental work. acs.org
Experimental techniques provide the necessary validation for these computational models. Fourier-transform infrared spectroscopy (FTIR) has been used to observe the interaction of this compound with other molecules, such as hydrogen chloride (HCl), on nanoparticle surfaces at low temperatures. aip.org Such experiments help to understand the nature of hydrogen bonding involving sulfur, revealing that sulfur is a weaker hydrogen bond acceptor than oxygen. aip.org
The combination of computational and experimental approaches is also vital for developing accurate intermolecular potentials for this compound. By fitting quantum-chemical interaction energies to a pairwise-additive potential, researchers can perform simulations, such as Gibbs ensemble Monte Carlo (GEMC), to predict macroscopic properties like vapor-liquid phase behavior. aip.org This integrated approach, where computational data is validated by experimental results, is key to advancing our fundamental understanding of this compound. aip.org
Advanced Catalytic Systems for Sustainable Production
The development of advanced catalytic systems for the sustainable production of this compound is a significant area of research, driven by the need for greener and more efficient chemical manufacturing processes. nih.gov Current research focuses on designing catalysts that can convert renewable feedstocks and simple molecules into this compound with high selectivity and yield. frontiersin.org
One promising route for this compound synthesis is the reaction of hydrogen sulfide (B99878) (H₂S) with carbon monoxide (CO) or carbon dioxide (CO₂). researchgate.netlehigh.edu Various catalysts have been investigated for this process, with a strong emphasis on metal oxides and zeolites. researchgate.net For instance, sulfided vanadium catalysts supported on titanium dioxide (TiO₂) have shown high activity and selectivity for this compound synthesis from CO and H₂S. lehigh.edu The performance of these catalysts is highly dependent on reaction conditions, with optimal temperatures being crucial to maximize this compound yield and minimize the formation of byproducts like methane (B114726). lehigh.edu
Potassium-promoted molybdenum disulfide (MoS₂) catalysts are also highly effective for producing this compound from synthesis gas (CO/H₂) and H₂S. acs.org The addition of potassium enhances both the conversion of CO and the selectivity towards this compound. acs.org The structure of the MoS₂ catalyst, including the presence of different polymorphs like 1T-MoS₂ and 2H-MoS₂, plays a critical role in its catalytic activity. acs.org Further promotion with cobalt can lead to even higher conversions and yields. acs.org
The design of these catalysts often involves tuning their acid-base properties. Research has shown that reducing the concentration and strength of Lewis acid sites while increasing the basic properties of the catalyst can enhance selectivity towards this compound. researchgate.net This principle has guided the modification of catalysts like alumina (B75360) by impregnating them with alkali metals or by replacing alumina with other supports like TiO₂. researchgate.netresearchgate.net
Future research in this area will likely focus on several key aspects:
Catalyst Stability: Developing catalysts that are resistant to deactivation over long-term industrial use. frontiersin.org
Efficiency and Selectivity: Optimizing catalyst composition and structure to maximize the yield of this compound and reduce waste. frontiersin.org
The following table summarizes some of the key catalytic systems being explored for this compound production:
| Catalyst System | Reactants | Key Findings |
| Sulfided Vanadium on TiO₂ | CO + H₂S | High activity and selectivity at optimized temperatures. lehigh.edu |
| K-promoted MoS₂ | CO + H₂ + H₂S | Increased CO conversion and CH₃SH selectivity. acs.org |
| CoK-promoted MoS₂ on SiO₂ | COS or CS₂ | High conversion and moderate to high yields of this compound. acs.org |
| Metal Oxides and Zeolites | H₂S + Methanol (B129727) | Effectiveness is dependent on acid-base properties. researchgate.net |
Refined Understanding of Global Biogeochemical Cycling
This compound is a key intermediate in the global sulfur cycle, playing a significant role in the biogeochemical cycling of this element. caister.comnih.gov It is produced and consumed by a diverse range of microorganisms in various environments, including marine, freshwater, and terrestrial ecosystems. caister.comnih.gov A more refined understanding of these processes is crucial for accurately modeling global climate and elemental cycles. earth.com
This compound is formed through several microbial pathways. One major source is the degradation of dimethylsulfoniopropionate (DMSP), an osmolyte produced by marine algae. caister.comnih.gov Bacteria can degrade DMSP to this compound through a series of enzymatic reactions. caister.com Another significant pathway is the degradation of sulfur-containing amino acids like methionine. researchgate.netcaister.com In anaerobic environments, such as sediments, the degradation of methionine can lead to the formation of this compound. caister.com Additionally, this compound can be produced through the methylation of hydrogen sulfide (H₂S). caister.com
The microbial degradation of this compound is also a critical part of its biogeochemical cycle. Aerobic bacteria, such as those from the genera Hyphomicrobium and Rhodococcus, can use this compound as a source of carbon and energy. caister.com They degrade it using an enzyme called this compound oxidase (MTO), which converts this compound into formaldehyde (B43269), H₂S, and hydrogen peroxide. frontiersin.org The gene encoding MTO, mtoX, has been identified in various bacteria, suggesting that this degradation pathway is widespread. frontiersin.org In anaerobic environments, methanogens can degrade this compound to methane, carbon dioxide, and H₂S. caister.com
Recent research has highlighted the importance of this compound in climate regulation. It contributes to the formation of atmospheric aerosols, which can reflect solar radiation and influence cloud formation, thereby having a cooling effect on the planet. earth.com It is estimated that this compound increases marine sulfur emissions by a significant amount annually. earth.com
Future research will focus on several areas to further refine our understanding of this compound's role in biogeochemical cycling:
Exploring interactions with other atmospheric elements. earth.com
Improving climate models by incorporating more accurate data on this compound emissions and its atmospheric chemistry. earth.com
Investigating the metabolic activities of archaea and other microorganisms in various environments to better understand their contribution to this compound cycling. annualreviews.org
The following table outlines the primary sources and sinks of this compound in the environment:
| Process | Environment | Microorganisms/Pathways Involved |
| Production | ||
| DMSP Degradation | Marine | Bacteria (e.g., Ruegeria pomeroyi) |
| Methionine Degradation | Anaerobic Sediments | Various anaerobic bacteria |
| H₂S Methylation | Anoxic Sediments/Water | Thiol S-methyltransferases |
| Degradation | ||
| Aerobic Oxidation | Aerobic Environments | Bacteria with this compound oxidase (e.g., Hyphomicrobium) |
| Anaerobic Degradation | Anaerobic Environments | Methanogens |
Exploration of Novel Biotransformation Pathways
The exploration of novel biotransformation pathways for this compound is an active area of research, driven by the need to understand its diverse roles in biological systems and its potential for biotechnological applications. plos.orgresearchgate.net Biotransformation refers to the chemical modification of compounds by living organisms, and in the case of this compound, this involves a variety of enzymatic reactions.
One key area of investigation is the conversion of this compound to other volatile sulfur compounds. For example, this compound is a known precursor to dimethyl sulfide (DMS). plos.org While chemical conversion is possible at high temperatures, enzymatic reactions are more relevant under biological conditions. plos.org One proposed pathway involves the methylation of this compound using S-adenosyl-L-methionine (S-AdoMet) as a methyl group donor, a reaction catalyzed by methyltransferases. plos.org
The degradation of sulfur-containing amino acids is a major source of this compound. L-methionine-γ-lyase (MGL) is an enzyme that can catalyze the breakdown of methionine to produce this compound. nih.gov This pathway is found in various microorganisms and is a significant contributor to this compound production in environments like the human gut. nih.gov
Recent research has also uncovered novel pathways for this compound production. For instance, the enzyme methyltransferase-like protein 7B (METTL7B) has been identified as capable of generating this compound. nih.gov This enzyme is found in various human tissues, and its role in this compound metabolism is an area of ongoing investigation. nih.gov
Another interesting biotransformation is the conversion of chloromethane (B1201357) to this compound. osti.govamanote.com This reaction has been observed in anaerobic bacterial cultures and is catalyzed by a heat-labile enzyme. osti.gov The methyl group from chloromethane is transferred to a sulfur source, resulting in the formation of this compound. osti.gov
The study of these biotransformation pathways is often aided by computational approaches. Reverse Pathway Engineering (RPE), which combines chemoinformatics and bioinformatics, can be used to predict "missing links" in metabolic pathways and identify potential enzymes involved in the synthesis of compounds like this compound. plos.org
Future exploration in this field will likely focus on:
Identifying and characterizing new enzymes and microbial pathways involved in this compound metabolism.
Understanding the regulation of these pathways in different organisms and environments.
Harnessing these biotransformation pathways for applications such as bioremediation or the production of valuable sulfur-containing chemicals.
The following table summarizes some of the known and emerging biotransformation pathways involving this compound:
| Pathway | Reactants | Products | Key Enzymes/Organisms |
| Methylation | This compound + S-AdoMet | Dimethyl sulfide | Methyltransferases |
| Methionine Degradation | Methionine | This compound | L-methionine-γ-lyase (MGL) |
| Novel Enzymatic Synthesis | - | This compound | Methyltransferase-like protein 7B (METTL7B) |
| Chloromethane Conversion | Chloromethane + Sulfur Source | This compound | Anaerobic bacteria |
Development of Next-Generation Analytical Platforms
The development of next-generation analytical platforms is crucial for the accurate and sensitive detection of this compound in various complex matrices, from environmental samples to biological fluids. nih.govnih.gov Given the volatile and reactive nature of this compound, these advanced platforms are designed to overcome the challenges associated with its measurement, such as low concentrations and potential for sample degradation. nih.govwur.nl
Gas chromatography (GC) is a cornerstone technique for this compound analysis. nih.gov The use of sulfur-selective detectors, such as the flame photometric detector (FPD) or the sulfur chemiluminescence detector (SCD), significantly enhances the sensitivity and selectivity of GC methods. nih.govwur.nl For instance, replacing a flame ionization detector with an FPD can lower the detection limit for this compound by an order of magnitude. nih.gov To handle the volatility of this compound in aqueous samples, headspace GC is often employed. wur.nlresearchgate.net This technique minimizes sample preparation and allows for the analysis of volatile compounds in the gas phase above the liquid sample. wur.nl
Mass spectrometry (MS) coupled with chromatography is another powerful tool for this compound analysis. nih.gov Techniques like GC-MS and liquid chromatography-tandem mass spectrometry (LC-MS/MS) offer high specificity and sensitivity. nih.govsdstate.edu For example, a dynamic headspace GC-MS method has been developed for the analysis of related sulfur compounds in whole blood, demonstrating the potential for sensitive detection of volatile sulfur compounds in biological samples. sdstate.edu LC-MS/MS platforms are also being developed for the comprehensive analysis of the thiol redox metabolome, which includes this compound. nih.gov These platforms often involve derivatization steps, such as reaction with N-ethylmaleimide, to stabilize thiols and prevent their oxidation during analysis. nih.gov
Mobile analytical laboratories equipped with next-generation instruments are also emerging as valuable tools for real-time monitoring of this compound in the field. aqmd.gov These mobile platforms can house instruments like proton-transfer-reaction mass spectrometers (PTR-MS) that are capable of detecting trace levels of volatile organic compounds, including this compound, with high sensitivity. aqmd.govresearchgate.net This allows for rapid assessment of emissions from industrial facilities and monitoring of air quality in nearby communities. aqmd.gov
Future developments in analytical platforms for this compound are expected to focus on:
Increased automation and high-throughput analysis. nih.gov
Multi-attribute monitoring , allowing for the simultaneous measurement of this compound and other related compounds. nih.gov
Enhanced sensitivity and lower detection limits to enable the analysis of trace amounts of this compound in various samples. nih.gov
Integration of advanced data analytics and machine learning for improved data interpretation and real-time monitoring. nih.gov
The following table provides an overview of advanced analytical techniques used for this compound detection:
| Analytical Technique | Detector/Method | Key Features |
| Gas Chromatography (GC) | Flame Photometric Detector (FPD), Sulfur Chemiluminescence Detector (SCD) | High sensitivity and selectivity for sulfur compounds. nih.govwur.nl |
| Headspace GC | - | Suitable for volatile compounds in liquid matrices. wur.nlresearchgate.net |
| GC-Mass Spectrometry (GC-MS) | - | High specificity and structural information. nih.gov |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | - | Suitable for complex biological matrices, often with derivatization. nih.gov |
| Proton-Transfer-Reaction Mass Spectrometry (PTR-MS) | - | Real-time monitoring with high sensitivity. aqmd.govresearchgate.net |
| Voltammetry | - | An electrochemical method for detection in aqueous samples. researchgate.net |
Q & A
Q. What are the primary industrial synthesis routes for methanethiol, and how do catalyst properties influence reaction efficiency?
this compound is industrially synthesized via methanol thiolation (CH₃OH + H₂S → CH₃SH + H₂O) using catalysts like K₂WO₄/alumina. Key factors include catalyst acidity/basicity: strong acid-base sites enhance methanol conversion but reduce selectivity for this compound (e.g., K₂WO₄ achieves ~47% conversion with 96% selectivity at 360°C, while KOH increases conversion to 56% but lowers selectivity to 90%) . Recent research explores syngas (CO/H₂) and H₂S as alternative feedstocks, requiring tailored catalysts to optimize intermediate formation .
Q. How is this compound detected in environmental systems, and what analytical challenges exist?
this compound is quantified using gas chromatography, mass spectrometry, and sulfur-specific detectors. Challenges include its high reactivity, low atmospheric stability, and interference from dimethyl sulfide (DMS). Advanced methods like H₂S scavenging and cryogenic trapping improve detection limits (e.g., ~10⁻⁸ M in hydrothermal fluids) . In sediments, headspace analysis of slurries with methanogen inhibitors reveals production rates up to 1.44 µmol/L/day .
Q. What role does this compound play in global sulfur cycles and climate feedbacks?
this compound contributes ~30–70% of oceanic sulfur emissions, particularly in polar regions. It enhances atmospheric sulfur aerosol formation, amplifying cloud albedo and cooling effects. Synergistic interactions with DMS extend its atmospheric lifetime, as shown by satellite data and modeling . Sediment studies indicate this compound production correlates with H₂S levels (r = 0.91) and anaerobic methylation pathways .
Advanced Research Questions
Q. How do acid-base properties of catalysts dictate selectivity-activity trade-offs in methanol thiolation?
Catalyst design balances Lewis acid sites (promoting methanol activation) and basic sites (enhancing H₂S adsorption). For example, K₂WO₄/alumina’s moderate basicity maximizes this compound selectivity (96%) but limits conversion (47%), whereas KOH’s stronger basicity raises conversion (56%) but lowers selectivity (90%) due to dimethyl sulfide byproduct formation. Spectroscopic techniques (XPS, HREELS) and temperature-programmed reactions (TPR) validate surface intermediates like methyl thiolate (CH₃S⁻) .
Q. What molecular mechanisms govern this compound adsorption and decomposition on transition metal surfaces?
On Ni(110), this compound decomposes into CH₃S⁻, which undergoes hydrogenolysis to form CH₄ and H₂. Surface modifications (e.g., sulfur or oxygen pre-treatment) shift reaction pathways: sulfur-coated Ni(110) increases CH₄ yield by stabilizing CH₃S⁻ intermediates. Density functional theory (DFT) simulations reveal adsorption energies and transition states, while TPR and isotopic labeling (D₂) track kinetic pathways .
Q. How do genetic and enzymatic pathways regulate this compound production in microbial systems?
this compound is generated via methionine γ-lyase in Brevibacterium linens (cheese flavor) and SELENBP1 oxidase in humans (prevents bad breath). Knockout studies show SELENBP1 mutations elevate this compound by 90%, confirmed via enzyme activity assays in skin cells and murine models. In anaerobic sediments, methyltransferases mediate H₂S methylation using methoxylated aromatics (e.g., lignin derivatives) as methyl donors .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
